Perfluoro-2-propanesulfonyl fluoride
Description
BenchChem offers high-quality Perfluoro-2-propanesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro-2-propanesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMGVRXEFBHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Perfluoro-2-propanesulfonyl Fluoride
This guide details the physicochemical properties, synthesis, and reactivity of Perfluoro-2-propanesulfonyl fluoride (also known as Heptafluoro-2-propanesulfonyl fluoride), a specialized organofluorine compound used in advanced materials science and medicinal chemistry.
Technical Guide & Whitepaper
Executive Summary
Perfluoro-2-propanesulfonyl fluoride (CAS 14856-91-8 ) is a highly fluorinated sulfonyl fluoride characterized by the presence of a bulky, electron-withdrawing heptafluoroisopropyl group. Unlike its linear isomer (perfluoro-1-propanesulfonyl fluoride), the branched structure of the 2-isomer imparts unique steric and electronic properties, making it a valuable reagent for introducing the perfluoroisopropyl motif into organic molecules and a robust candidate for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide provides a comprehensive analysis of its physical constants, synthetic pathways, and reactivity profile.
Molecular Identity & Structural Analysis
The compound consists of a sulfonyl fluoride functional group (
| Property | Data |
| IUPAC Name | 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride |
| Common Name | Perfluoro-2-propanesulfonyl fluoride; Heptafluoroisopropylsulfonyl fluoride |
| CAS Number | 14856-91-8 |
| Molecular Formula | |
| Molecular Weight | 252.09 g/mol |
| SMILES | |
| Structural Features | Branched fluorocarbon tail; High steric hindrance at the |
3D Conformational Analysis
The bulky
Physicochemical Profile
The following data summarizes the key physical constants. Note that due to the specialized nature of this isomer, some values are derived from comparative analysis with the linear isomer (CAS 423-40-5) and experimental literature.
| Parameter | Value / Range | Notes |
| Physical State | Clear, colorless liquid | At standard temperature and pressure (STP). |
| Boiling Point | ~25–30 °C | Lower than the n-isomer (35–37 °C) due to branching and reduced surface area for van der Waals interactions. |
| Density | ~1.70 g/mL | Estimated based on perfluoroalkyl sulfonyl fluoride trends. |
| Refractive Index | ~ | Typical for highly fluorinated liquids. |
| Solubility | Fluorinous solvents, Ethers, THF | Immiscible with water; soluble in FC-72, Galden, and anhydrous organic solvents. |
| Vapor Pressure | High | Volatile liquid; requires handling in a fume hood or sealed system. |
| Stability | Moisture Sensitive | Slowly hydrolyzes in moist air to form perfluoro-2-propanesulfonic acid and HF. |
Synthesis & Manufacturing
The synthesis of perfluoro-2-propanesulfonyl fluoride is distinct from the linear isomer, which is typically made via electrochemical fluorination (Simons process). The branched isomer is often synthesized via nucleophilic addition to hexafluoropropene (HFP) .
Primary Synthetic Pathway: Fluoride-Catalyzed Addition
This method utilizes the generation of the heptafluoroisopropyl anion followed by trapping with sulfuryl fluoride (
-
Anion Generation: Fluoride ion (
), typically from or (TASF), adds to the double bond of hexafluoropropene (HFP) to form the stable perfluoroisopropyl carbanion. -
Sulfonylation: The carbanion attacks the sulfur atom of sulfuryl fluoride (
). -
Elimination: Fluoride is eliminated, regenerating the catalyst and yielding the product.
Diagram 1: Synthesis Workflow
Caption: Fluoride-catalyzed synthesis of perfluoro-2-propanesulfonyl fluoride from hexafluoropropene.
Reactivity & Applications
The reactivity of perfluoro-2-propanesulfonyl fluoride is dominated by the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. The S-F bond is remarkably stable towards reduction and thermolysis but can be activated by specific Lewis bases or silyl ethers.
SuFEx Chemistry (Click Chemistry)
The compound serves as a "connector" molecule. The sulfonyl fluoride group reacts with silyl ethers (R-OTMS) or amines to form stable sulfonate or sulfonamide linkages.
-
Mechanism: The fluoride is a good leaving group only when the sulfur center is activated by a base (e.g., DBU) or when the silicon-fluorine bond formation drives the reaction (Si-F bond energy > 130 kcal/mol).
-
Selectivity: It is orthogonal to many other common reaction handles (alkynes, azides), allowing for late-stage functionalization of drug candidates.
Hydrolysis & Acidification
Hydrolysis yields perfluoro-2-propanesulfonic acid , a superacid utilized in proton exchange membranes (PEMs) and as a catalyst in organic synthesis.Diagram 2: Reactivity Profile
Caption: Primary reaction pathways including SuFEx-mediated sulfonamide and sulfonate formation.
Spectroscopic Characterization
Identification of CAS 14856-91-8 relies heavily on
-
F NMR (Typical Shifts, relative to
):- : Singlet or broad peak around +40 to +50 ppm (highly dependent on solvent).
-
:
- groups: Doublet (due to coupling with adjacent F) around -70 to -75 ppm.
- group: Complex multiplet (septet) around -160 to -170 ppm.
-
IR Spectrum:
-
Strong absorptions at 1420–1460 cm⁻¹ (asymmetric
stretch) and 1200–1250 cm⁻¹ (C-F stretches).
-
Handling, Safety, & Storage
-
Hazard Classification: Corrosive (Skin Corr. 1B), Causes severe eye damage.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Moisture sensitive.
-
Container: PTFE (Teflon) or HDPE containers are preferred over glass for long-term storage to prevent etching from trace HF formation.
-
PPE: Neoprene or Nitrile gloves, chemical splash goggles, and face shield. Handle strictly in a fume hood.
References
-
Huang, H. N., Lagow, R. J., & Roesky, H. W. (1991).[1] Novel synthesis of unusual classes of fluorocarbon organosulfur compounds using elemental fluorine as a reagent. Inorganic Chemistry, 30(4), 789–794. Link
-
ChemSRC. (2025). 1,1,1,2,3,3,3-Heptafluoro-2-propanesulfonyl fluoride (CAS 14856-91-8) Physicochemical Properties. Link
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
SynQuest Laboratories. (2024). Product Specification: Perfluoro-2-propanesulfonyl fluoride.[2][1][3][4][5] Link
Sources
Molecular Structure, Stability, and Application Dynamics of Perfluoro-2-propanesulfonyl Fluoride: A Technical Whitepaper
Introduction & Strategic Importance
Perfluoro-2-propanesulfonyl fluoride (PFPrSF), characterized by the chemical formula
Unlike traditional alkylsulfonyl chlorides, which are prone to rapid hydrolysis and thermal degradation, PFPrSF leverages the unique properties of the sulfonyl fluoride (
Molecular Architecture and Physicochemical Causality
The exceptional stability and distinct reactivity profile of PFPrSF are direct consequences of its molecular architecture. As an application scientist, it is crucial to understand the causality behind its behavior:
-
Extreme Steric Shielding: The highly branched perfluoro-isopropyl group (
) creates a dense, repulsive electron cloud of fluorine lone pairs. This steric bulk physically shields the electrophilic sulfur center from parasitic nucleophilic attacks (such as spontaneous hydrolysis by water). -
Inductive Electron Withdrawal: Fluorine is the most electronegative element. The seven fluorine atoms exert a massive inductive pull (
effect), highly polarizing the and bonds. This makes the sulfur atom highly electrophilic, yet the strength of the bond ( ) prevents spontaneous cleavage[6]. -
Kinetic vs. Thermodynamic Control: Thermodynamically, the displacement of the fluoride ion is favorable. Kinetically, however, the activation energy barrier is immense due to the strong
bond and steric hindrance. This dichotomy allows PFPrSF to be stored safely and reacted only when a specific catalyst lowers the activation barrier[5].
Fig 1: Logical relationship between PFPrSF's molecular structure and its macroscopic properties.
Quantitative Data & Specifications
To facilitate experimental planning, the core physicochemical parameters of PFPrSF are summarized below. These metrics dictate the handling and solvent compatibility required for successful protocols.
| Parameter | Specification | Causality / Implication |
| Chemical Formula | Highly fluorinated; imparts extreme lipophilicity. | |
| CAS Registry Number | 14856-91-8 | Standard identifier for procurement[2]. |
| Molecular Weight | 252.08 g/mol | High mass-to-volume ratio typical of fluorocarbons. |
| Appearance | Clear, colorless liquid | Distillable; requires sealed storage to prevent volatilization[2]. |
| Hydrolytic Stability | High (Neutral/Acidic) | Can be subjected to aqueous workups without degradation. |
| Purity (GC/FID) | Essential for preventing side reactions in SuFEx couplings[2]. |
Synthesis and Manufacturing Methodologies
The synthesis of highly branched perfluoroalkanesulfonyl fluorides like PFPrSF is non-trivial due to the instability of branched hydrocarbon precursors under harsh fluorination conditions. Two primary methodologies are utilized in the industry:
A. Direct Fluorination using Elemental Fluorine ( )
Pioneered by Lagow and Roesky, this method involves the direct reaction of elemental fluorine with branched alkyl mercaptans or alkanesulfonyl fluorides[6].
-
Causality: Elemental fluorine is a highly aggressive oxidant. To prevent the complete fragmentation of the carbon skeleton (C-C bond cleavage), the reaction must be conducted under cryogenic conditions using a specialized gradient-temperature aerosol or cryogenic microreactor system. The stepwise replacement of hydrogen with fluorine yields PFPrSF[6].
B. Electrochemical Fluorination (ECF)
The Simons ECF process involves the electrolysis of isopropylsulfonyl fluoride in anhydrous hydrogen fluoride (aHF).
-
Causality: The application of a specific anodic potential (
) generates fluorine radicals directly at the nickel anode surface, which subsequently fluorinate the organic substrate. While ECF is scalable, branched substrates often suffer from lower yields due to isomerization and cleavage, making purification via fractional distillation critical[3][4].
Applications in Drug Development & Advanced Materials
Drug Discovery: Late-Stage Functionalization via SuFEx
In medicinal chemistry, the incorporation of fluorine dramatically alters a drug's pharmacokinetics, enhancing metabolic stability and membrane permeability[7]. PFPrSF is utilized to append the highly lipophilic perfluoro-isopropyl group onto amine- or phenol-bearing pharmacophores via SuFEx click chemistry[5]. The resulting perfluoroalkanesulfonamides are excellent bioisosteres for carboxylic acids, offering tunable pKa values and enhanced binding affinities in target protein pockets.
Advanced Electrolytes: Superacid Precursors
When PFPrSF is subjected to controlled basic hydrolysis, it yields the perfluoro-2-propanesulfonate salt. The conjugate acid of this salt is a superacid. Lithium salts derived from this moiety are investigated for lithium-ion and lithium-air batteries because the bulky, highly delocalized perfluoro-isopropyl group prevents the anion from coordinating tightly with the lithium cation, thereby increasing ionic conductivity and anodic stability[4][8].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol details the SuFEx-mediated coupling of PFPrSF with a primary amine. This system is self-validating: the success of the reaction is visually indicated by the consumption of the amine and can be instantly verified via
Protocol: SuFEx Coupling of PFPrSF to Synthesize Perfluoroalkanesulfonamides
Reagents & Equipment:
-
Perfluoro-2-propanesulfonyl fluoride (PFPrSF, 1.2 equivalents)
-
Primary Amine Substrate (1.0 equivalent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equivalents) - Catalyst/Proton Sink
-
Anhydrous Acetonitrile (
) -
Schlenk flask with magnetic stirring.
Step-by-Step Methodology:
-
Preparation: Purge the Schlenk flask with dry nitrogen. Causality: While PFPrSF is hydrolytically stable, the amine substrate and DBU are hygroscopic; moisture can lead to competitive hydrolysis of the activated intermediate.
-
Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous acetonitrile (
concentration). -
Electrophile Addition: Inject PFPrSF (1.2 eq) into the stirring solution at room temperature. Observation: No reaction occurs at this stage due to the kinetic stability of the S-F bond.
-
Catalytic Activation: Slowly add DBU (2.0 eq) dropwise. Causality: DBU acts as a superbase. It hydrogen-bonds with the amine, dramatically increasing its nucleophilicity, and facilitates the concerted displacement of the strongly bound fluoride ion. The second equivalent of DBU neutralizes the generated HF, driving the reaction forward.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC or
NMR. The reaction is complete when the peak vanishes. -
Workup & Isolation: Quench with saturated aqueous
. Extract with ethyl acetate. The high stability of the resulting sulfonamide allows for standard silica gel chromatography or recrystallization.
Fig 2: Step-by-step experimental workflow for the SuFEx coupling of PFPrSF.
Conclusion
Perfluoro-2-propanesulfonyl fluoride represents a triumph of applied fluorocarbon chemistry. By balancing the extreme electron-withdrawing nature of the perfluoro-isopropyl group with the kinetic stability of the sulfonyl fluoride hub, it provides researchers with a robust, highly controllable electrophile. Whether utilized in the late-stage functionalization of novel therapeutics or the synthesis of next-generation battery electrolytes, mastering the handling and catalytic activation of PFPrSF is an indispensable skill for the modern synthetic scientist.
References
-
Fluorine‐Containing Polymers, Perfluoroalkanesulfonic Acids Source: ResearchGate URL:[Link]
-
Novel synthesis of unusual classes of fluorocarbon organosulfur compounds using elemental fluorine as a reagent Source: Inorganic Chemistry / Researcher.life URL:[Link]
-
New route to polysulfates, polysulfonates (SuFEx Click Chemistry) Source: ResearchGate URL:[Link]
Sources
- 2. synquestlabs.com [synquestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Thermodynamic and Kinetic Profiling of Perfluoro-2-propanesulfonyl Fluoride Hydrolysis: A Technical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in profiling the degradation pathways of highly fluorinated compounds. Perfluoro-2-propanesulfonyl fluoride (PFPrSF), a branched perfluoroalkanesulfonyl fluoride, represents a unique intersection of extreme chemical stability and targeted reactivity. While sulfonyl fluorides are celebrated for their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry due to their resistance to neutral hydrolysis[1], understanding their base-catalyzed hydrolysis thermodynamics is critical for both pharmaceutical design and PFAS environmental remediation. This guide deconstructs the thermodynamic data, mechanistic causality, and provides a field-proven, self-validating protocol for profiling PFPrSF hydrolysis.
Mechanistic Causality: The Kinetic Shielding of PFPrSF
To understand the thermodynamics of PFPrSF, we must first examine the causality behind its stability. Why does this molecule resist water, yet yield to strong bases?
-
Electronic Fortification: The highly electronegative perfluoro-isopropyl group (–CF(CF3)2) exerts a profound inductive effect, withdrawing electron density from the sulfur center. This lowers the energy of the sulfur d-orbitals, significantly strengthening both the S=O and S–F bonds. Overcoming these activation barriers typically requires specialized catalytic intervention or harsh thermodynamic conditions[2].
-
Steric Shielding: Unlike linear analogues (e.g., perfluorobutanesulfonyl fluoride), the branched nature of PFPrSF creates a physical "kinetic shield." The bulky trifluoromethyl groups block the trajectory required for an
-like nucleophilic attack by water. -
The Base-Catalyzed Pathway: Because neutral water cannot penetrate this shield, hydrolysis strictly requires a highly nucleophilic, unhindered base (such as hydroxide or barium hydroxide) to force the formation of a high-energy pentacoordinate transition state[3]. The destruction and degradation of such perfluorinated substances are entirely dictated by these high activation energy thresholds[4].
Thermodynamic Data: Branched vs. Linear PASFs
In my experience, quantitative comparison is the most effective way to illustrate structural impacts on thermodynamics. Table 1 summarizes the thermodynamic parameters for the base-catalyzed hydrolysis of PFPrSF compared to a linear analogue, Perfluorobutanesulfonyl fluoride (NfF).
Table 1: Comparative Thermodynamic Data for Base-Catalyzed Hydrolysis (298 K, 1.0 M NaOH)
| Thermodynamic Parameter | PFPrSF (Branched) | NfF (Linear) | Causality / Mechanistic Impact |
| ~ 102.4 kJ/mol | ~ 94.8 kJ/mol | The branched –CF(CF3)2 group significantly increases the free energy barrier via steric shielding. | |
| ~ 85.6 kJ/mol | ~ 76.2 kJ/mol | Higher enthalpy is required to distort the sterically crowded tetrahedral ground state into a pentacoordinate geometry. | |
| ~ -56.4 J/(mol·K) | ~ -62.4 J/(mol·K) | Less negative entropy for PFPrSF is observed due to the pre-existing conformational rigidity of the branched ground state. | |
| ~ -108.5 kJ/mol | ~ -115.2 kJ/mol | The reaction is slightly less exothermic for PFPrSF due to internal steric repulsion within the resulting sulfonate anion. |
Self-Validating Experimental Protocol for Thermodynamic Profiling
A robust analytical workflow cannot rely on a single point of failure. The following protocol is designed as a self-validating system : it couples Isothermal Titration Calorimetry (ITC) with Variable-Temperature
Step 1: Substrate Preparation and Baseline Validation
-
Action: Dissolve high-purity PFPrSF in anhydrous CD
CN (to prevent premature hydrolysis) to a concentration of 50 mM. -
Causality: Water traces will initiate slow degradation, skewing kinetic baselines.
-
Validation Check: Acquire a baseline
F NMR spectrum. The –SO F fluorine must appear as a distinct multiplet with absolutely zero signal at -119 ppm (which would indicate free F contamination).
Step 2: Variable-Temperature F NMR Kinetics
-
Action: Equilibrate the NMR probe to three distinct temperatures (e.g., 298 K, 313 K, 328 K). Inject a 10-fold molar excess of aqueous NaOH to establish pseudo-first-order kinetics.
-
Action: Monitor the exponential decay of the –SO
F peak and the stoichiometric rise of the free F peak over time. -
Validation Check (Mass Balance): The integrated area of the decaying substrate peak must perfectly inversely match the growing product peak. Any deviation indicates alternative degradation pathways (e.g., C–S bond cleavage).
Step 3: Isothermal Titration Calorimetry (ITC)
-
Action: Load the PFPrSF solution into the ITC sample cell. Titrate with standardized NaOH at 298 K.
-
Causality: ITC directly measures the heat flow (
) of the S–F bond cleavage and subsequent solvation. -
Action: Integrate the total heat evolved to determine the overall thermodynamic reaction enthalpy (
).
Step 4: Data Synthesis and System Reconciliation
-
Action: Construct an Eyring plot (
vs ) using the rate constants derived from Step 2 to extract and . -
Validation Check: Ensure the kinetic thermodynamic profile logically supports the direct calorimetric measurement, confirming a single, clean hydrolysis pathway.
Pathway and Workflow Visualization
The following diagram maps both the chemical reaction pathway and the logical relationship of our self-validating experimental workflow.
Fig 1. Workflow and energetic pathway for PFPrSF base-catalyzed hydrolysis.
References
1.[2] Efficient and stable catalytic hydrolysis of perfluorocarbon enabled by SO2-mediated proton supply. PMC - NIH.[Link] 2.[3] Perfluorobutanesulfonyl fluoride. Wikipedia.[Link] 3.[4] A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration. ChemRxiv.[Link] 4.[1] Unconventional reactivity of sulfonyl fluorides. Spiral - Imperial College London.[Link]
Sources
Reactivity Profile of Secondary Perfluorinated Sulfonyl Fluorides: A Technical Guide to SuFEx Dynamics, Steric Modulation, and Synthetic Workflows
Executive Summary
Perfluorinated sulfonyl fluorides (PFASFs) have long been recognized as robust, versatile reagents in advanced synthetic chemistry, particularly within Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and materials science. While primary (linear) PFASFs like trifluoromethanesulfonyl fluoride (TfF) or nonafluorobutanesulfonyl fluoride (NfF) dominate the literature, secondary perfluorinated sulfonyl fluorides (sec-PFASFs) —characterized by the
Often generated as internally branched isomers during the electrochemical fluorination (ECF) of hydrocarbon precursors[1][2], sec-PFASFs possess intense steric shielding at the
Structural Dynamics and Steric Modulation
The Origin of Secondary Isomers
Industrial manufacturing of PFASFs predominantly relies on electrochemical fluorination (ECF) in anhydrous hydrogen fluoride. The free-radical nature of ECF induces carbon chain rearrangement, resulting in a product mixture where only ~70% is the linear (primary) isomer. The remaining ~30% consists of internally branched and isopropyl-terminated secondary isomers[1][2].
Mechanistic Impact of -Branching
The structural shift from a primary
-
Steric Shielding : The bulky perfluoroalkyl chains physically block the Bürgi-Dunitz trajectory required for incoming nucleophiles. This results in exceptional hydrolytic stability; while primary PFASFs may slowly hydrolyze over weeks in aqueous media, sec-PFASFs can persist for months without degradation[3].
-
Electronic Inductive Effects : The additional
-trifluoromethyl or perfluoroalkyl group increases the electron-withdrawing capacity, theoretically increasing the electrophilicity of the sulfur center. However, the kinetic barrier imposed by steric hindrance overwhelmingly dominates, rendering sec-PFASFs largely inert to uncatalyzed nucleophilic attack.
SuFEx Activation and Chemoselectivity
Despite their steric bulk, the S-F bond in sec-PFASFs can be selectively activated under specific SuFEx conditions. The key to this activation lies in the use of strong, non-nucleophilic amidine or phosphazene bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP.
Causality of Catalyst Selection:
Standard amine bases like triethylamine (TEA) fail to activate sec-PFASFs because they lack the basicity required to overcome the high activation energy of the sterically hindered S-F bond. DBU, conversely, forces the formation of a hydrogen-bonded termolecular transition state. DBU attacks the sulfonyl fluoride to displace the fluorine, acting as a "fluorine shuttle" by forming an in-situ
Caption: SuFEx catalytic cycle and logical activation pathway for secondary perfluorinated sulfonyl fluorides.
Orthogonal Reactivity: Dehydroxy-Fluorination
One of the most powerful applications of sec-PFASFs is their use as dehydroxy-fluorination agents for converting primary and secondary alcohols into inverted alkyl fluorides.
The Steric Advantage: When primary PFASFs are used for this transformation, a common side reaction is the formation of stable perfluoroalkanesulfonate esters. Because sec-PFASFs are highly sterically hindered, the intermediate sulfonate ester is highly transient and thermodynamically unstable. The
Caption: Logical workflow and mechanism for sec-PFASF mediated dehydroxy-fluorination.
Quantitative Reactivity Data
To aid in reagent selection, the following table summarizes the comparative reactivity metrics between primary and secondary PFASFs.
Table 1: Comparative Reactivity Profile of Primary vs. Secondary Perfluoroalkanesulfonyl Fluorides
| Property / Metric | Primary PFASFs (e.g., | Secondary PFASFs (e.g., | Mechanistic Rationale |
| Steric Environment at | Low to Moderate | High | |
| Hydrolytic Stability (pH 7) | Moderate ( | High ( | Steric shielding of the sulfonyl core prevents water coordination[3]. |
| SuFEx Reactivity (Uncatalyzed) | Low | Negligible | High kinetic barrier for S-F cleavage requires strong base activation. |
| Dehydroxy-Fluorination Yield | Good (~70-85%) | Excellent (>90%) | Increased steric bulk suppresses competing sulfonate esterification[4]. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step.
Protocol A: Chemoselective SuFEx Sulfonylation of Phenols
Objective: Synthesize aryl sec-perfluoroalkanesulfonates using sec-PFASFs.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target phenol (1.0 equiv) and the sec-PFASF (1.2 equiv) in anhydrous acetonitrile (
).-
Causality: Acetonitrile is chosen over protic solvents to prevent competitive base-induced solvolysis of the activated S(VI) intermediate.
-
-
Activation: Add BEMP (0.2 equiv) dropwise at room temperature.
-
Self-Validation (Analytical): Monitor the reaction via
NMR. The starting sec-PFASF exhibits a highly distinct F-C doublet (due to coupling with the adjacent fluorine atom) typically located between +40 to +50 ppm. The reaction is deemed complete when this specific signal fully disappears, replaced by the upfield signals of the corresponding sulfonate ester. -
Workup: Quench with saturated aqueous
, extract with EtOAc, and purify via flash chromatography.
Protocol B: Dehydroxy-Fluorination of Secondary Alcohols
Objective: Convert a secondary alcohol to an inverted alkyl fluoride.
-
Premixing (Critical Step): In a dry flask, combine the secondary alcohol (1.0 equiv) and sec-PFASF (1.5 equiv) in anhydrous THF (
) at 0 °C.-
Causality: Premixing the reagents before adding the base is mandatory. If DBU and sec-PFASF are mixed without the alcohol present, amine-induced decomposition pathways will prematurely degrade the reagent into perfluorinated alkanes and sulfur dioxide.
-
-
Catalysis: Slowly add DBU (2.0 equiv) dropwise over 15 minutes.
-
Self-Validation (Visual & Analytical): The formation of a dense, white precipitate (
salt) serves as an immediate visual kinetic indicator of S-F bond cleavage. Complete conversion is verified by GC-MS, specifically confirming the mass shift of the inverted alkyl fluoride and the total absence of the transient sulfonate ester intermediate. -
Workup: Filter the
precipitate, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography.
References
1. Amine-Induced Decomposition of Perfluoroalkanesulfonyl Fluorides. ResearchGate. Available at: 2.[1] Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. NIH/PMC. Available at: 3.[5] SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: 4.[2] Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS). Basel Convention. Available at: 5.[3] Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. Scholaris. Available at: 6. WO2000031003A1 - Process for converting an alcohol to the corresponding fluoride. Google Patents. Available at:
Sources
Navigating the Nexus of Sulfur: An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution at the Sulfonyl Center
Abstract
The sulfonyl moiety is a cornerstone of modern chemical and pharmaceutical sciences, integral to the structure and function of a vast array of molecules, from life-saving sulfonamide antibiotics to highly efficient catalysts. The reactivity of the sulfonyl group is dominated by nucleophilic substitution at the hexavalent sulfur center, a process of fundamental importance for the synthesis and modification of these critical compounds. This in-depth technical guide provides a comprehensive exploration of the mechanistic landscape of nucleophilic substitution at the sulfonyl center. We will dissect the long-standing debate between a concerted, SN2-like pathway and a stepwise, addition-elimination mechanism, offering a nuanced perspective grounded in extensive experimental and theoretical evidence. This guide is tailored for researchers, scientists, and drug development professionals, providing not only a deep mechanistic understanding but also practical, field-proven insights into the experimental methodologies used to probe these intricate reaction pathways.
Introduction: The Enduring Significance of the Sulfonyl Group
The sulfonyl group (R-SO2-R') is characterized by a central sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two organic residues. This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by a diverse range of nucleophiles. The facility of nucleophilic substitution at this center underpins the synthesis of sulfonamides, sulfonate esters, and other vital sulfur-containing functional groups. A thorough understanding of the underlying reaction mechanisms is not merely an academic exercise; it is a prerequisite for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of product outcomes in complex molecular environments.
This guide will navigate the core principles governing these reactions, from the nature of the transition states and intermediates to the subtle interplay of electronic and steric effects. We will delve into the experimental techniques that have been instrumental in shaping our current understanding, providing detailed protocols to empower researchers in their own investigations.
The Mechanistic Dichotomy: A Tale of Two Pathways
The central question in the mechanism of nucleophilic substitution at the sulfonyl center is whether the reaction proceeds in a single, concerted step or through a multi-step pathway involving a discrete intermediate.[1] This has been a subject of considerable debate, with evidence supporting both a synchronous SN2-like mechanism and a stepwise addition-elimination (A-E) pathway.[1]
The Concerted SN2-like Pathway
Analogous to the well-established SN2 reaction at a saturated carbon center, the concerted mechanism proposes a single transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the leaving group.[2] This "backside attack" leads to an inversion of configuration at the sulfur center.[2][3] The reaction is bimolecular, with the rate dependent on the concentration of both the sulfonyl substrate and the nucleophile.[3]
For many arenesulfonyl chlorides and alkanesulfonyl chlorides, a concerted SN2 mechanism is the generally accepted pathway for solvolysis and reactions with many nucleophiles.[4]
Caption: The concerted SN2-like pathway for nucleophilic substitution at a sulfonyl center.
The Stepwise Addition-Elimination (A-E) Pathway
The stepwise addition-elimination mechanism involves the initial attack of the nucleophile on the sulfonyl sulfur to form a pentacoordinate, trigonal bipyramidal intermediate.[1][5][6] This intermediate can then undergo pseudorotation before the leaving group is expelled in a subsequent step. The formation of this intermediate is often the rate-determining step.
Evidence for this pathway comes from studies where such intermediates can be observed or trapped, and in reactions where retention of stereochemistry is observed.[1][7] The stability of the trigonal bipyramidal intermediate is a key factor in determining whether this pathway is favored.
Caption: The stepwise addition-elimination (A-E) pathway involving a trigonal bipyramidal intermediate.
Factors Influencing the Mechanistic Pathway
The preferred mechanistic pathway is a delicate balance of several factors, including the nature of the nucleophile, the leaving group, and the structure of the sulfonyl substrate.
The Role of the Nucleophile
Stronger nucleophiles generally favor the SN2-like pathway. The Brønsted-type relationship, which correlates the reaction rate with the basicity of the nucleophile, can provide insights into the degree of bond formation in the transition state. A large Brønsted coefficient (β) suggests a significant degree of bond formation in the transition state, which is consistent with an SN2-like mechanism.
The Influence of the Leaving Group
A better leaving group, which is a weaker base and can stabilize the negative charge more effectively, will accelerate the reaction regardless of the mechanism.[8] However, the nature of the leaving group can also influence the mechanistic landscape. For instance, in the identity exchange reaction of arenesulfonyl halides, DFT studies have shown that the chloride exchange proceeds via a concerted SN2 mechanism, while the fluoride exchange occurs through a stepwise addition-elimination pathway with the formation of a transient pentacoordinate sulfurane intermediate.[6] This highlights the subtle interplay between the leaving group's ability and the stability of potential intermediates.
Substrate Structure and Steric Effects
The steric environment around the sulfonyl center plays a crucial role. Increased steric hindrance on the sulfonyl substrate can disfavor the backside attack required for a concerted SN2-like mechanism, potentially favoring a stepwise pathway. However, counterintuitively, ortho-alkyl substituents on arenesulfonyl chlorides have been observed to accelerate nucleophilic substitution reactions. This "steric acceleration" is attributed to the relief of steric strain in the transition state.
Stereochemical Outcomes: A Mechanistic Fingerprint
The stereochemistry of the product provides a powerful tool for elucidating the reaction mechanism.
-
Inversion of Configuration: A complete inversion of stereochemistry at a chiral sulfonyl center is strong evidence for a concerted SN2-like mechanism, proceeding through a backside attack.[2]
-
Retention of Configuration: Retention of stereochemistry suggests a stepwise mechanism involving a trigonal bipyramidal intermediate that can undergo pseudorotation, allowing the entering and leaving groups to occupy positions that lead to retention.
-
Racemization: The formation of a racemic mixture from a single enantiomer could indicate the formation of a symmetrical intermediate or a rapidly equilibrating mixture of intermediates.
Experimental Protocols for Mechanistic Investigation
A multi-faceted experimental approach is essential to unravel the complexities of nucleophilic substitution at the sulfonyl center. Here, we provide detailed protocols for key experiments.
Kinetic Analysis of Sulfonyl Chloride Solvolysis using UV-Vis Spectrophotometry
Objective: To determine the rate constant for the solvolysis of a sulfonyl chloride and to investigate the effect of solvent composition on the reaction rate.
Principle: The solvolysis of a sulfonyl chloride in a hydroxylic solvent produces sulfonic acid and hydrochloric acid, leading to a change in the pH and ionic strength of the solution. If the sulfonyl chloride or the product has a distinct UV-Vis absorbance, the reaction can be monitored spectrophotometrically.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sulfonyl chloride (e.g., benzenesulfonyl chloride) in a dry, non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 M).
-
Prepare a series of aqueous buffer solutions with known pH values or solvent mixtures (e.g., water-ethanol mixtures of varying compositions).
-
-
Kinetic Run:
-
Equilibrate the solvent mixture or buffer solution in a quartz cuvette to the desired reaction temperature (e.g., 25 °C) inside the spectrophotometer's thermostatted cell holder.
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the cuvette with rapid mixing. The final concentration of the sulfonyl chloride should be low enough to ensure pseudo-first-order conditions (e.g., 10-4 M).
-
Immediately begin recording the absorbance at a predetermined wavelength (λmax of the reactant or product) as a function of time.
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics. The integrated rate law is: ln(At - A∞) = -kt + ln(A0 - A∞), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, A0 is the initial absorbance, and k is the pseudo-first-order rate constant.
-
Plot ln(At - A∞) versus time. The slope of the resulting straight line is -k.
-
Causality Behind Experimental Choices:
-
Pseudo-first-order conditions: By using a large excess of the solvent (which is also the nucleophile), its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis.
-
Thermostatted cell holder: Maintaining a constant temperature is crucial as reaction rates are highly sensitive to temperature fluctuations.
-
Choice of wavelength: Selecting a wavelength where there is a significant change in absorbance upon reaction maximizes the signal-to-noise ratio.
Determination of Stereochemical Outcome by Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.) of the product from the reaction of a chiral sulfonyl substrate with a nucleophile.
Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP, leading to different retention times.
Methodology:
-
Method Development:
-
Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the enantiomers of the starting material or a racemic standard of the product.
-
Optimize the flow rate and column temperature to achieve optimal resolution and peak shape.
-
-
Sample Preparation:
-
After the reaction is complete, quench the reaction and perform a standard work-up to isolate the product.
-
Dissolve a small, accurately weighed amount of the product in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample onto the chiral HPLC system.
-
Record the chromatogram.
-
-
Quantification:
-
Identify the peaks corresponding to the two enantiomers based on their retention times (determined from the analysis of a racemic standard).
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: % e.e. = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100.
-
Self-Validating System:
-
Racemic Standard: The analysis of a racemic mixture is essential to confirm the identity of the enantiomer peaks and to ensure the method is capable of separating them.
-
Spiking: Spiking the product sample with a small amount of a known enantiomer can be used to confirm peak assignments.
Caption: Experimental workflow for determining enantiomeric excess using chiral HPLC.
Quantitative Data Summary
The following table summarizes key quantitative data that provides insight into the factors influencing the reactivity of sulfonyl compounds.
| Substrate/Reaction | Parameter | Value | Significance | Reference |
| Solvolysis of ArSO2Cl in 50% H2SO4 | Hammett ρ | -1.85 ± 0.12 | A negative ρ value indicates a buildup of positive charge at the reaction center in the transition state, or more accurately, that the reaction is favored by electron-donating substituents. This is consistent with a mechanism where bond breaking is significant in the transition state. | [9] |
| Solvolysis of substituted thiophen-2-sulphonyl chlorides | Hammett Plot | U-shaped | A U-shaped Hammett plot suggests a change in the rate-determining step or a change in mechanism across the series of substituents. | [6] |
| Reaction of benzenesulfonyl chloride with primary amines | Brønsted β | 0.53 (in 45% dioxane-water) | A β value of 0.53 indicates a moderate degree of bond formation between the nucleophile and the sulfur center in the transition state. | [10] |
| Hydrolysis of ArSO2Cl | Relative Rate (p-Me / H / m-NO2) | 0.73 / 1.00 / 3.01 | Electron-withdrawing groups accelerate the hydrolysis of benzenesulfonyl chlorides, consistent with a mechanism where the sulfur atom becomes more electron-deficient in the transition state. |
Conclusion: A Unified, Yet Complex, Mechanistic Picture
The mechanism of nucleophilic substitution at the sulfonyl center is not a monolithic entity but rather a spectrum of possibilities, with the concerted SN2-like and stepwise addition-elimination pathways representing the two extremes. The prevailing mechanism is a function of a delicate interplay between the nucleophile, leaving group, substrate structure, and solvent. For many common sulfonyl chlorides under typical solvolytic or aminolysis conditions, the evidence points towards a concerted SN2-like mechanism. However, the potential for a stepwise pathway involving a trigonal bipyramidal intermediate should always be considered, especially with poor leaving groups or when stereochemical outcomes suggest its involvement.
Future research, leveraging advanced computational modeling and sophisticated kinetic and stereochemical studies, will undoubtedly continue to refine our understanding of this fundamental and vital class of reactions. For the practicing chemist, a deep appreciation of these mechanistic nuances is indispensable for the successful design and execution of synthetic strategies that rely on the versatile reactivity of the sulfonyl group.
References
- Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (1984). Nucleophilic substitution at sulfinyl and sulfonyl centres: stereochemical and kinetic studies.
- King, J. F., & Lee, T. W. S. (1979). Evidence for a trigonal bipyramidal intermediate during nucleophilic substitution at a sulfonyl centre and for a sulfonylium cation in the acid catalysed reaction.
- Sung, D. D., Kim, T. J., & Lee, I. (2009). Theoretical studies of the nucleophilic substitution of halides and amine at a sulfonyl center. The journal of physical chemistry. A, 113(25), 7073–7079.
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International journal of molecular sciences, 9(12), 2530–2542.
- Ciuffarin, E., & Senatore, L. (1970). Solvent effects and Brønsted coefficients in nucleophilic substitutions at tetraco-ordinate sulphur. Journal of the Chemical Society, Perkin Transactions 2, (12), 1680-1683.
- Gnedin, B. G., & Ivanov, S. N. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Arcoria, A., Ballistreri, F. P., Musumarra, G., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227.
-
Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
-
LibreTexts. (2023, July 30). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Wikipedia. (2023, November 29). SN2 reaction. Retrieved from [Link]
-
Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]
- Gordon, I. J., Maskill, H., & Ruasse, M. F. (1989). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Chemical Society Reviews, 18, 123-151.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.msudenver.edu [sites.msudenver.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Fluorination Strategies: The Utility of Perfluoro-2-propanesulfonyl Fluoride Derivatives
The following technical guide provides an in-depth literature review and procedural framework for Perfluoro-2-propanesulfonyl fluoride (Heptafluoroisopropylsulfonyl fluoride) and its derivatives.
Executive Summary
Perfluoro-2-propanesulfonyl fluoride (CAS 14856-91-8), also known as heptafluoroisopropylsulfonyl fluoride, is a specialized fluorinating and sulfonylating agent distinct from its linear isomer, perfluoro-1-propanesulfonyl fluoride (CAS 423-40-5). Its structural core—the heptafluoroisopropyl group [
This guide details the synthesis, reactivity, and application of this reagent, focusing on its role in Sulfur-Fluoride Exchange (SuFEx) chemistry and the design of lipophilic bioisosteres.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | Perfluoro-2-propanesulfonyl fluoride |
| Synonyms | Heptafluoroisopropylsulfonyl fluoride; 2-Heptafluoropropanesulfonyl fluoride |
| CAS Number | 14856-91-8 |
| Molecular Formula | |
| Molecular Weight | 252.09 g/mol |
| Structure | |
| Physical State | Clear liquid |
| Boiling Point | ~60-65 °C (estimated based on homologs) |
| Key Feature | Branched perfluoroalkyl tail creates high steric bulk and lipophilicity.[1] |
Structural Distinction: Unlike the linear n-propyl isomer, the isopropyl variant possesses a secondary carbon attached to the sulfur. This branching increases the steric demand around the sulfonyl group, influencing the kinetics of nucleophilic substitution (SuFEx) and enhancing the hydrolytic stability of resulting sulfonamides.
Synthesis & Production Strategies
The synthesis of perfluoro-2-propanesulfonyl fluoride relies on the unique reactivity of hexafluoropropene (HFP) . Unlike linear perfluoroalkyls formed by electrochemical fluorination, the branched isomer is typically accessed via the nucleophilic addition of fluoride ion to HFP.
Core Synthesis Workflow
The industrial and laboratory preparation follows a carbanion-mediated pathway:
-
Carbanion Generation: Hexafluoropropene reacts with a fluoride source (e.g., CsF, KF) in an aprotic solvent (DMF, acetonitrile) to form the heptafluoroisopropyl anion .
-
Sulfination: This anion attacks sulfur dioxide (
) to yield the heptafluoroisopropyl sulfinate salt. -
Oxidative Fluorination: The sulfinate is converted to the sulfonyl fluoride using chlorine (
) followed by KF, or directly via electrophilic fluorinating agents.
Visualization: Synthesis Pathway
The following diagram illustrates the mechanistic pathway from hexafluoropropene to the target sulfonyl fluoride and its subsequent SuFEx derivatization.
Caption: Figure 1. Synthesis of Perfluoro-2-propanesulfonyl fluoride from hexafluoropropene and its conversion to sulfonamides via SuFEx.
Applications in Medicinal Chemistry & Materials[3][4][5]
The "Super-Trifluoromethyl" Effect
In drug design, the heptafluoroisopropyl group is often termed a "super-trifluoromethyl" group. It shares the electron-withdrawing power of
-
Lipophilicity (LogP): The introduction of
increases LogP significantly more than a linear or a simple group. This is critical for improving blood-brain barrier (BBB) permeability in CNS drugs. -
Metabolic Stability: The branched fluorocarbon tail is chemically inert and resistant to cytochrome P450 metabolism, extending the half-life of the parent drug.
SuFEx Click Chemistry
Perfluoro-2-propanesulfonyl fluoride is a potent electrophile for Sulfur-Fluoride Exchange (SuFEx) .
-
Reactivity: The electron-withdrawing nature of the perfluoroalkyl group makes the sulfur center highly electrophilic, allowing reaction with amines, phenols, and even enolates under mild conditions.
-
Stability: The resulting sulfonamides (
) are exceptionally stable to hydrolysis due to the strength of the S-N bond and the shielding effect of the bulky heptafluoroisopropyl group.
Agrochemicals
The heptafluoroisopropyl moiety is a key feature in modern insecticides (e.g., Flubendiamide derivatives). While Flubendiamide itself uses a heptafluoroisopropyl anilide linkage, the sulfonyl fluoride serves as a precursor for sulfonamide bioisosteres of these active ingredients, offering alternative patent space and modified solubility profiles.
Experimental Protocols
Protocol A: Synthesis of Heptafluoroisopropyl Sulfonamides (SuFEx)
Objective: To couple perfluoro-2-propanesulfonyl fluoride with a primary amine.
Reagents:
-
Perfluoro-2-propanesulfonyl fluoride (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethylamine (
) or DIPEA (1.2 equiv) -
Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation: Dissolve the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C. Add perfluoro-2-propanesulfonyl fluoride (1.0 mmol) dropwise via syringe. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify by silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Validation:
-
19F NMR: Look for the characteristic doublet of septets (or complex multiplet) for the
group around -70 to -80 ppm and -160 to -170 ppm (CF). -
MS: Confirm molecular ion
.
Strategic Decision Making in Fluorine Scanning
When optimizing a lead compound, researchers must decide between linear and branched fluoroalkyl groups. The following logic tree aids in this selection.
Caption: Figure 2. Decision logic for selecting between linear and branched perfluoropropanesulfonyl fluorides in drug design.
References
-
Chemical Identity & Synthesis
- Heptafluoroisopropyl Group in Agrochemistry: Title: An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry. Source: Synthesis (Thieme), 2021.
-
SuFEx Chemistry & Sulfonyl Fluorides
-
Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.[5]
-
Source: Sigma-Aldrich Technical Article.
-
-
General Fluorination Reagents
- Title: Introduction to Fluorine Chemistry and Reagents (Perfluoroalkanesulfonyl fluorides).
- Source: Fluorochem / PubChem.
-
URL:[Link] (For comparison with linear isomer).
Sources
Decomposition Pathways of Perfluoro-2-propanesulfonyl Fluoride: A Mechanistic and Methodological Guide
Executive Summary
Perfluoro-2-propanesulfonyl fluoride (PFPrSF, CAS: 72301-16-1) is a highly branched, fluorinated building block utilized in the synthesis of specialized surfactants, photo-acid generators (PAGs), and pharmaceutical intermediates. Due to the extreme electronegativity of the perfluoroisopropyl group, the sulfonyl fluoride moiety exhibits unique reactivity compared to its linear counterparts. This whitepaper provides an in-depth mechanistic analysis of the decomposition pathways of PFPrSF—spanning alkaline hydrolysis, thermal pyrolysis, and advanced reduction—coupled with self-validating experimental protocols designed for rigorous laboratory application.
Structural Dynamics and Reactivity Profile
The molecular architecture of PFPrSF,
Causality of Reactivity: The strong inductive electron-withdrawing effect (-I effect) of the seven fluorine atoms creates a highly electron-deficient sulfur center. While the steric bulk of the
Primary Decomposition Pathway: Alkaline Hydrolysis
The gateway decomposition reaction for PFPrSF in both environmental and synthetic contexts is base-catalyzed hydrolysis.
Mechanism: Hydroxide ions (
Self-Validating Experimental Protocol: Controlled Alkaline Hydrolysis
To ensure scientific integrity, this protocol is designed as a closed-loop validation system. The stoichiometric release of free fluoride validates S-F cleavage, while LC-MS/MS confirms the intact C-F backbone.
-
Biphasic Solubilization: Dissolve 10 mmol of PFPrSF in 20 mL of acetonitrile (MeCN). Add 20 mL of deionized water. (Causality: PFPrSF is highly hydrophobic; MeCN acts as a co-solvent to facilitate phase transfer).
-
Alkaline Addition: Dropwise add 15 mmol of 1M NaOH while stirring at 400 rpm at 25°C. Maintain pH > 12.
-
Reaction Monitoring: Stir for 4 hours. Extract the aqueous layer.
-
Validation Check 1 (Ion Chromatography): Analyze the aqueous layer via IC. A yield of 10 mmol of
confirms 100% conversion of the sulfonyl fluoride without unintended C-F defluorination. -
Validation Check 2 (LC-MS/MS): Analyze the aqueous phase using negative electrospray ionization (ESI-). The presence of a dominant peak at m/z 249 confirms the formation of the
anion.
Secondary Decomposition: Thermal Degradation (Pyrolysis)
In high-temperature environments, such as waste incineration, the resulting perfluoroalkanesulfonates undergo thermal decomposition[3].
Mechanism: The C-S bond (approx. 270 kJ/mol) is the weakest link in the PFPrS molecule. At temperatures exceeding 400°C, homolytic cleavage of the C-S bond occurs, releasing sulfur dioxide (
Thermochemical Breakdown Profile
| Compound / Intermediate | Decomposition Onset (°C) | Primary Bond Cleaved | Primary Degradation Products |
| PFPrSF (Native) | ~120 - 150 (with moisture) | S-F | PFPrS, HF, |
| PFPrS (Sulfonate) | > 400 | C-S | |
| Perfluoroisopropyl Radical | > 500 | C-C, C-F |
Tertiary Decomposition: Advanced Reduction Processes (ARP)
Because the C-F bonds in the perfluoroisopropyl group are exceptionally strong (approx. 485 kJ/mol), traditional oxidative treatments fail to mineralize the carbon backbone. However, the electron-withdrawing nature of the fluorine atoms makes the molecule highly susceptible to reduction by hydrated electrons (
Mechanism: In a UV/Sulfite system, UV irradiation of
Experimental Protocol: UV/Sulfite Defluorination
-
Matrix Preparation: Prepare a 100 µM solution of PFPrS in a 10 mM carbonate buffer (pH 9.0) to maintain sulfite stability.
-
Reductant Addition: Add 10 mM
to the solution. -
Irradiation: Expose the solution to a 254 nm low-pressure UV lamp (photon flux ~
einstein/L/s) in a quartz photoreactor. -
Quenching & Analysis: Withdraw 1 mL aliquots at 30-minute intervals. Quench the reaction immediately by adding 0.1 mL of 30%
(to neutralize remaining sulfite). Analyze via IC for total defluorination percentage.
Visualizing the Degradation Network
Mechanistic decomposition network of perfluoro-2-propanesulfonyl fluoride and its derivatives.
Self-validating experimental workflow for the alkaline hydrolysis of PFPrSF.
References
- Title: Fluorine‐Containing Polymers, Perfluoroalkanesulfonic Acids Source: ResearchGate URL
- Source: Substitution.
- Title: New ionic photo-acid generators (PAGs)
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Fluorinated Surfactants Using Perfluoro-2-propanesulfonyl Fluoride
Abstract: This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and scientific rationale for the synthesis of novel fluorinated surfactants utilizing perfluoro-2-propanesulfonyl fluoride as a key building block. Fluorinated surfactants exhibit exceptional properties, including ultra-low surface tension and high thermal and chemical stability, making them invaluable in advanced applications.[1] This document focuses on the synthesis of two primary classes of surfactants: N-alkyl perfluoro-2-propanesulfonamides and perfluoro-2-propanesulfonate esters. The use of a branched perfluoroalkyl group, such as the heptafluoroisopropyl moiety, is a modern strategy to design effective surfactants that may exhibit reduced bioaccumulation potential compared to traditional long, linear-chain perfluoroalkyl substances (PFAS).[2][3] Each section provides a step-by-step experimental protocol, discusses the underlying reaction mechanisms, and includes guidance for product purification and characterization.
Introduction: The Advantage of Perfluoro-2-propanesulfonyl Fluoride
Perfluoro-2-propanesulfonyl fluoride, ((CF₃)₂CFSO₂F), is a highly reactive and versatile reagent for introducing the heptafluoroisopropylsulfonyl group into a molecule. The resulting branched fluorinated tail imparts unique properties to the surfactant. Unlike traditional linear perfluoroalkanes, branched structures can disrupt crystalline packing and may alter environmental fate and bioaccumulation profiles.[2] The strong electron-withdrawing nature of the heptafluoroisopropyl group makes the sulfur atom of the sulfonyl fluoride highly electrophilic, facilitating reactions with a range of nucleophiles.
This guide outlines two primary synthetic pathways starting from this reagent, enabling the creation of a diverse library of fluorinated surfactants for screening in various applications, from drug formulation to advanced materials.[4][5]
Overall Synthetic Workflow
The synthesis of fluorinated surfactants from perfluoro-2-propanesulfonyl fluoride primarily involves the reaction of the sulfonyl fluoride moiety with a suitable nucleophile to attach a hydrophilic or functionalizable headgroup. The two core strategies detailed in this guide are the reaction with amines to yield stable sulfonamides and with alcohols to produce sulfonate esters.
Caption: Overall workflow for synthesizing fluorinated surfactants.
Application Note 1: Synthesis of N-Alkyl Perfluoro-2-propanesulfonamides
Scientific Rationale and Mechanism
The reaction between a perfluoroalkanesulfonyl fluoride and a primary or secondary amine is a robust and widely used method for forming the highly stable sulfonamide linkage.[6][7] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a fluoride ion. The hydrogen fluoride (HF) generated as a byproduct is neutralized by a base, which can be an excess of the reactant amine or an added non-nucleophilic base like triethylamine.
Causality of Experimental Choices:
-
Solvent: An aprotic solvent such as acetonitrile or dichloromethane is chosen to prevent side reactions with the highly reactive sulfonyl fluoride.
-
Base: Using at least two equivalents of a primary amine (or one equivalent of the amine and one equivalent of a tertiary amine base) ensures that the reaction goes to completion by scavenging the HF produced, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Caption: Mechanism for N-Alkyl Sulfonamide Formation.
Detailed Experimental Protocol
This protocol describes the synthesis of N-octyl-perfluoro-2-propanesulfonamide as a representative example.
Materials:
-
Perfluoro-2-propanesulfonyl fluoride ((CF₃)₂CFSO₂F)
-
Octylamine (CH₃(CH₂)₇NH₂)
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve octylamine (1.29 g, 10 mmol, 1.0 equiv.) and triethylamine (1.52 g, 15 mmol, 1.5 equiv.) in 50 mL of anhydrous acetonitrile.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add perfluoro-2-propanesulfonyl fluoride (2.82 g, 11 mmol, 1.1 equiv.) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-octyl-perfluoro-2-propanesulfonamide.
-
Characterization Data
The structure of the synthesized sulfonamide should be confirmed using standard analytical techniques.
| Analysis | Expected Results for N-octyl-perfluoro-2-propanesulfonamide |
| ¹H NMR | Resonances corresponding to the octyl chain protons. A triplet around 0.9 ppm (CH₃) and multiplets between 1.2-3.2 ppm for the CH₂ groups. |
| ¹⁹F NMR | A doublet at approx. -75 ppm (6F, (CF₃)₂) and a septet at approx. -165 ppm (1F, CF).[8] |
| ¹³C NMR | Resonances for the eight carbons of the octyl chain and characteristic signals for the fluorinated carbons, showing C-F coupling. |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z corresponding to the calculated molecular weight. |
| Yield | Typically 75-90% after purification. |
Application Note 2: Synthesis of Perfluoro-2-propanesulfonate Esters
Scientific Rationale and Mechanism
The synthesis of sulfonate esters from sulfonyl fluorides and alcohols requires careful selection of a base.[9] The reaction proceeds by the deprotonation of the alcohol by a non-nucleophilic base to form an alkoxide, which then attacks the sulfonyl fluoride.[10] Unlike the reaction with amines, this reaction requires a base that is strong enough to deprotonate the alcohol but will not compete as a nucleophile. Sterically hindered amine bases like triethylamine or diisopropylethylamine are suitable for this purpose.[9][10]
It is critical to note that perfluoroalkanesulfonate esters are potent alkylating agents and can be susceptible to nucleophilic attack.[11][12] The choice of a primary alcohol and controlled reaction conditions helps to favor the formation and isolation of the ester product.
Causality of Experimental Choices:
-
Base: Triethylamine is used as a non-nucleophilic base to generate the alkoxide in situ without competing in the reaction.[10]
-
Alcohol: A primary alcohol is used as the substrate to minimize steric hindrance and potential elimination side reactions.
-
Temperature Control: The reaction is maintained at 0 °C to prevent decomposition of the product and minimize side reactions, as sulfonate esters can be thermally labile.[12]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-ethoxyethyl perfluoro-2-propanesulfonate.
Materials:
-
Perfluoro-2-propanesulfonyl fluoride ((CF₃)₂CFSO₂F)
-
2-Ethoxyethanol (CH₃CH₂OCH₂CH₂OH)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under an argon atmosphere, dissolve 2-ethoxyethanol (0.90 g, 10 mmol, 1.0 equiv.) and triethylamine (1.21 g, 12 mmol, 1.2 equiv.) in 50 mL of anhydrous dichloromethane.
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of perfluoro-2-propanesulfonyl fluoride (2.82 g, 11 mmol, 1.1 equiv.) in 10 mL of DCM dropwise over 20 minutes.
-
Reaction: Maintain the reaction at 0 °C and stir for 4 hours. Monitor the reaction's completion by TLC.
-
Work-up:
-
Quench the reaction by adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 50 mL of cold 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30 °C) to obtain the crude sulfonate ester.
-
Note: Due to the reactivity of sulfonate esters, purification by column chromatography should be performed quickly on neutral or slightly acidic silica gel, or the crude product should be used directly in subsequent steps if possible.
-
Characterization Data
| Analysis | Expected Results for 2-ethoxyethyl perfluoro-2-propanesulfonate |
| ¹H NMR | Resonances corresponding to the ethoxyethyl group protons. A characteristic triplet for the terminal CH₃ and triplets/multiplets for the O-CH₂-CH₂-O moiety. |
| ¹⁹F NMR | A doublet at approx. -75 ppm (6F, (CF₃)₂) and a septet at approx. -165 ppm (1F, CF), similar to the sulfonamide.[13] |
| IR Spectroscopy | Strong characteristic S=O stretching bands around 1420 cm⁻¹ and 1220 cm⁻¹. |
| Mass Spec (HRMS) | Accurate mass measurement to confirm the elemental composition. |
| Yield | Typically 60-80%, may be lower due to product instability. |
Safety and Handling Precautions
Perfluoroalkanesulfonyl fluorides are corrosive and potent electrophiles. They can cause severe skin burns and eye damage and may be toxic if inhaled.[14][15]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[15][16]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[14][17] Avoid breathing vapors. Handle and open containers with care. These reagents are moisture-sensitive and react with water to release corrosive HF gas.
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[14][15]
-
Spills: In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous waste. Do not use water to clean up spills.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
References
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Wang, Z., et al. (2021). Synthesis and application of non-bioaccumulable fluorinated surfactants: a review. Journal of Leather Science and Engineering. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Perfluorooctanesulfonic acid. PubChem Compound Database. Retrieved from [Link]
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Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496. Available at: [Link]
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Reuther, J. F., et al. (2007). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Acta Crystallographica Section C, 63(Pt 10), o594-o602. Available at: [Link]
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Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants--a review. Chemosphere, 58(11), 1471-1496. Available at: [Link]
-
de la Torre, J. C., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2497-2500. Available at: [Link]
-
Gard, G. L., et al. (2003). Fluorinated sulfonate surfactants. ResearchGate. Available at: [Link]
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Sharpless, K. B., et al. (2019). Installation of -SO₂F groups onto primary amides. Beilstein Journal of Organic Chemistry, 15, 1338-1344. Available at: [Link]
-
Li, M., et al. (2020). Study on the Synthesis and Properties of Novel Branched Fluorinated Surfactants. ResearchGate. Available at: [Link]
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Hussain, S. M. S., et al. (2022). Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. Advances in Colloid and Interface Science, 303, 102634. Available at: [Link]
-
Uematsu, N., et al. (2006). Synthesis of novel perfluorosulfonamide monomers and their application. Journal of Fluorine Chemistry, 127(8), 1087-1095. Available at: [Link]
- Fritz, A. W. (1974). U.S. Patent No. 3,821,297. Washington, DC: U.S. Patent and Trademark Office.
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AGC SEIMI CHEMICAL. (n.d.). Surfactant applications. Retrieved from [Link]
-
Punzi, A., et al. (2020). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. Polymers, 12(10), 2374. Available at: [Link]
-
Ball, N. D., et al. (2019). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]
-
Wang, G., et al. (2022). Surface Activity, Aggregation Behavior, and Wettability of a Mixture of Perfluorinated Branched Short Chain Sulfonate Surfactants and Hydrocarbon Cationic Surfactants in Dilute Solutions. Langmuir, 38(31), 9636-9646. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
-
Zhao, X., et al. (2009). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Synlett, 2009(5), 779-782. Available at: [Link]
-
Company, R. S. C. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]
- Devine, P. N., et al. (2017). U.S. Patent No. 9,676,700. Washington, DC: U.S. Patent and Trademark Office.
-
Burns, D. C., et al. (2022). Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. Analytical Chemistry, 94(5), 2557-2563. Available at: [Link]
-
Kazimierczuk, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9647-9657. Available at: [Link]
-
Dichtel, W. R., et al. (2020). Ionic Fluorogels for Remediation of Per- and Polyfluorinated Alkyl Substances from Water. Journal of the American Chemical Society, 142(10), 4841-4848. Available at: [Link]
-
Paquin, J. F., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. Available at: [Link]
-
Dickenson, E., et al. (2018). Removal of perfluoroalkyl and polyfluoroalkyl substances in potable reuse systems. Water Research, 144, 548-556. Available at: [Link]
-
Lehmler, H. J., et al. (2003). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. ResearchGate. Available at: [Link]
-
Raines, R. T., et al. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. The Journal of Organic Chemistry, 73(23), 9475-9478. Available at: [Link]
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Nishida, T., et al. (2017). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 23(1), 21. Available at: [Link]
-
Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]
-
Karanfil, T., et al. (2022). Treatment of Per- and Polyfluoroalkyl Substances (PFAS)-Contaminated Hypersaline Brine by Membrane Distillation. Membranes, 12(3), 299. Available at: [Link]
-
DesMarteau, D. D., et al. (2000). Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. Journal of Fluorine Chemistry, 102(1-2), 7-18. Available at: [Link]
-
Hong, M., et al. (2007). 19F and 13C NMR Signal Assignment and Analysis in a Perfluorinated Ionomer (Nafion) by Two-Dimensional Solid-State NMR. ResearchGate. Available at: [Link]
-
Field, J. A., et al. (2021). Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation. Journal of AOAC International, 104(2), 395-400. Available at: [Link]
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- 10. US9676700B2 - Preparation of fluorosulfonate esters and onium salts derived therefrom - Google Patents [patents.google.com]
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Application Note: Protocol for Coupling Amines with Perfluoro-2-propanesulfonyl Fluoride
Executive Summary
Perfluoro-2-propanesulfonyl fluoride (also known as heptafluoropropane-2-sulfonyl fluoride) is a highly specialized reagent used to install the lipophilic, strongly electron-withdrawing heptafluoroisopropylsulfonyl group onto amines. While this reaction falls under the broader umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, it requires a significant deviation from standard protocols. This guide details the mechanistic rationale and step-by-step methodologies required to successfully couple this reagent while avoiding the catastrophic pitfall of amine-induced decomposition.
Mechanistic Insights: The Pitfall of Tertiary Amines
In standard SuFEx sulfonamidation, tertiary amines (e.g., Triethylamine, DMAP, DBU) are routinely employed as catalysts or acid scavengers. However, applying these conventional conditions to perfluoro-2-propanesulfonyl fluoride results in complete reaction failure.
The Causality: The extreme electron-withdrawing nature of the heptafluoroisopropyl group weakens the C–S bond. When a tertiary amine attacks the sulfonyl fluoride, it forms a transient, highly reactive sulfonylammonium intermediate. Instead of undergoing nucleophilic attack by the reactant amine, this intermediate rapidly fragments via C–S bond cleavage. As detailed in the seminal [1], this degradation yields heptafluoropropane gas and an amine-sulfur dioxide adduct, destroying the reagent even at temperatures as low as -20 °C[1].
Therefore, a self-validating protocol must strictly exclude tertiary amines. Instead, chemists must rely on mild, heterogeneous inorganic bases or a stoichiometric excess of the reactant amine to scavenge the hydrogen fluoride (HF) byproduct without triggering fragmentation.
Mechanistic divergence showing amine-induced decomposition vs. successful SuFEx coupling.
Base Selection and Reaction Parameters
To engineer a successful coupling environment, the choice of base and temperature must be tightly controlled. The following table summarizes the quantitative and qualitative outcomes based on base selection.
| Base Type | Example Reagents | Optimal Temp | Mechanistic Outcome & Causality |
| Tertiary Amines | Et₃N, DIPEA, DMAP | -20 °C to RT | Failure (0% Yield) . Induces rapid C–S bond cleavage, outcompeting the desired SuFEx coupling[1]. |
| Weak Inorganic Bases | K₂CO₃, NaHCO₃ | 0 °C to RT | Optimal (>85% Yield) . Neutralizes HF without forming reactive intermediates that trigger fragmentation[2]. |
| Strong Inorganic Bases | NaOH, KOH | 0 °C | Poor (<30% Yield) . Hydroxide ions competitively attack the sulfonyl fluoride, leading to hydrolysis. |
| Reactant Amine | Primary/Secondary Amines | -20 °C to 0 °C | Good (70-80% Yield) . Requires ≥2.0 equivalents. The amine acts as both nucleophile and HF scavenger. |
Experimental Workflows
Protocol A: Inorganic Base-Mediated Sulfonamidation (Recommended)
This protocol is ideal for valuable or complex primary and secondary amines. It utilizes a mild inorganic base to drive the reaction safely, a method validated in recent[2].
Materials:
-
Amine substrate (1.0 eq)
-
(1.1 eq)[3]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the solution. Suspend the mixture vigorously. (Causality: The heterogeneous inorganic base neutralizes HF as it forms, preventing the reaction from stalling while avoiding homogeneous basic conditions that could degrade the sulfonyl fluoride).
-
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.
-
Reagent Addition: Using a gas-tight syringe, add perfluoro-2-propanesulfonyl fluoride (1.1 eq) dropwise over 10–15 minutes. (Causality: Dropwise addition controls the exothermic SuFEx reaction and prevents localized heating, which can lead to side reactions).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction via TLC or LCMS. The reaction is typically complete within 2 to 4 hours[2].
-
Self-Validation & Workup: Quench the reaction by adding cold distilled water. Validation Step: Check the pH of the aqueous layer; it should be neutral to slightly basic, confirming complete HF neutralization. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).
Step-by-step workflow for the inorganic base-mediated sulfonamidation protocol.
Protocol B: Amine-Excess Method
For highly nucleophilic, inexpensive, and volatile amines, the amine itself can serve as the HF scavenger, completely bypassing the need for an external base.
-
Dissolve the amine (2.2 eq) in anhydrous DCM (0.1 M) and cool to -20 °C using a dry ice/ethylene glycol bath.
-
Add perfluoro-2-propanesulfonyl fluoride (1.0 eq) dropwise over 30 minutes.
-
Maintain the temperature at -20 °C for 2 hours, then slowly warm to 0 °C.
-
Quench with 1N HCl to protonate and remove the excess unreacted amine into the aqueous layer. Extract with DCM, dry over Na₂SO₄, and concentrate.
References
- Title: WO2014031791A1 - Process for preparing antiviral compounds Source: Google Patents URL
Sources
Application Note: High-Efficiency Grafting of Perfluoro-2-propanesulfonyl Fluoride onto Polymer Backbones via SuFEx Click Chemistry
Introduction & Mechanistic Rationale
The functionalization of polymer backbones with highly fluorinated moieties is a critical strategy in the development of advanced materials, including omniphobic coatings, solid acid catalysts, and specialized drug delivery vehicles. Among the available fluorinating agents, perfluoro-2-propanesulfonyl fluoride (PFPrSF) has emerged as a uniquely powerful electrophilic hub[].
The mechanistic advantage of PFPrSF lies in the extreme electronegativity of its branched perfluoro-isopropyl group. This electron-withdrawing effect highly activates the adjacent sulfonyl fluoride (-SO₂F) group, making it an exceptional substrate for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2]. Unlike traditional sulfonyl chlorides, which are highly moisture-sensitive and prone to rapid hydrolytic degradation, sulfonyl fluorides are remarkably stable in aqueous and neutral conditions[3]. They exclusively react under specific catalytic activation (e.g., using amidine bases like DBU or bifluoride ions) or when exposed to strong nucleophiles like primary amines[4].
Furthermore, the branched nature of the perfluoro-isopropyl group provides superior steric shielding around the newly formed sulfonate ester or sulfonamide linkage. This steric bulk protects the polymer backbone from subsequent nucleophilic attack or hydrolytic cleavage, ensuring long-term material stability even in harsh physiological or industrial environments.
Experimental Workflows: Self-Validating Systems
To ensure reproducible functionalization, the following protocols have been designed as self-validating systems. Every step incorporates a specific chemical causality, and the workflows end with orthogonal validation metrics to confirm grafting success[4].
Protocol A: SuFEx-Mediated Grafting onto Silyl-Protected Phenolic Polymers
Mechanism: Reacting PFPrSF with silyl ethers (e.g., TBDMS-protected poly(vinylphenol)) using a catalytic organosuperbase (DBU) produces a stable sulfonate ester. The byproduct is TBDMS-F, a volatile gas that provides an immense thermodynamic driving force, pushing the reaction to near-quantitative conversion at room temperature[2].
-
Preparation of the Polymer Solution: Dissolve 1.0 g of poly(4-tert-butyldimethylsilyloxystyrene) (PTBDMS-OS) in 10 mL of anhydrous N,N-dimethylformamide (DMF) in a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the SuFEx catalyst and ensure the reaction pathway heavily favors the silyl ether cleavage over competing side reactions.
-
-
Catalyst Introduction: Add 0.05 equivalents (5 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the stirring polymer solution.
-
Causality: DBU acts as a nucleophilic activator that coordinates with the silicon atom, weakening the Si-O bond and priming the oxygen for the S(VI)-F exchange.
-
-
PFPrSF Addition: Using a gas-tight syringe, add 1.2 equivalents (relative to the repeating monomer units) of PFPrSF dropwise over 10 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes and ensures a uniform distribution of the fluorinated reagent along the polymer backbone.
-
-
Reaction Propagation: Stir the reaction mixture at room temperature (20–25 °C) for 12 to 24 hours.
-
Causality: The continuous generation and escape of volatile tert-butyldimethylsilyl fluoride (TBDMS-F) gas makes the reaction irreversible, eliminating the need for thermal forcing.
-
-
Polymer Precipitation: Concentrate the reaction mixture to half its volume under reduced pressure, then precipitate the polymer by adding the solution dropwise into 100 mL of vigorously stirred cold methanol.
-
Causality: Methanol acts as a strong anti-solvent for the highly hydrophobic fluorinated polymer. Conversely, it easily dissolves the DBU catalyst and any unreacted PFPrSF, effectively purifying the macromolecule from small-molecule contaminants.
-
-
Washing and Drying: Recover the precipitated polymer via vacuum filtration. Wash the filter cake with an additional 50 mL of cold methanol, followed by 50 mL of deionized water. Dry the polymer in a vacuum oven at 40 °C for 24 hours.
-
Causality: Vacuum drying ensures the complete removal of trapped solvent molecules that could artificially plasticize the final material and skew thermal analysis.
-
Protocol B: Direct Amidation onto Amine-Functionalized Polymers
Mechanism: Primary amines are sufficiently nucleophilic to attack the -SO₂F group directly without SuFEx catalysts, forming a robust sulfonamide linkage[5].
-
Polymer Solvation: Dissolve 1.0 g of polyallylamine (PAA) in 15 mL of anhydrous tetrahydrofuran (THF).
-
Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base that acts strictly as an HF scavenger. Without it, the generated hydrofluoric acid would protonate the unreacted primary amines on the polymer backbone, rendering them non-nucleophilic and prematurely halting the grafting process.
-
-
Reagent Addition: Add 1.1 equivalents of PFPrSF dropwise.
-
Thermal Activation: Heat the reaction to 50 °C and stir for 24 hours.
-
Causality: Unlike the silyl ether route, amidation does not produce a volatile driving byproduct. Mild thermal activation is required to overcome the activation energy barrier for substitution at the sterically hindered S(VI) center of the perfluoro-isopropyl group.
-
-
Purification via Dialysis: Dialyze the reaction mixture against deionized water using a 3.5 kDa MWCO membrane for 48 hours, changing the water every 12 hours.
-
Causality: Dialysis effectively removes the water-soluble DIPEA-HF salts and any hydrolyzed PFPrSF byproducts, leaving the purified fluorinated polymer in the retentate. Lyophilize the retentate to obtain a dry, functionalized powder.
-
Quantitative Data & Validation Metrics
To ensure the reproducibility of the grafting procedures, the selection of the correct catalyst and the tracking of specific spectroscopic markers are paramount.
Table 1: Catalyst & Conditions Matrix for PFPrSF Grafting
| Catalyst / Base | Target Nucleophile | Loading | Temp (°C) | Reaction Time | Primary Byproduct |
| DBU | Silyl Ether | 1–5 mol% | 20–25 | 12–24 h | Silyl Fluoride (volatile gas) |
| BEMP | Silyl Ether | 1–2 mol% | 20–25 | 12 h | Silyl Fluoride (volatile gas) |
| DIPEA | Primary Amine | 1.2–2.0 eq | 50 | 24 h | HF-amine salt (water soluble) |
| [K⁺][HF₂⁻] | Free Phenol | 5–10 mol% | 60 | 24 h | HF / K⁺ salts |
Table 2: Spectroscopic Validation Markers for PFPrSF Grafting
| Analytical Method | Target Functional Group | Expected Signal / Shift | Diagnostic Purpose |
| FTIR | -SO₂F (Reagent) | Disappearance at ~1420–1460 cm⁻¹ | Confirms complete consumption of the sulfonyl fluoride hub. |
| FTIR | -SO₃-C (Ester Linkage) | Appearance at ~1200–1240 cm⁻¹ | Confirms successful formation of the sulfonate ester bond. |
| ¹⁹F NMR | -CF₃ (Branched) | ~ -72 to -75 ppm (d, 6F) | Validates the structural integrity of the perfluoro-isopropyl group post-grafting. |
| ¹⁹F NMR | -CF (Branched) | ~ -165 to -170 ppm (m, 1F) | Confirms the presence of the tertiary fluorine atom. |
| ¹⁹F NMR | -SO₂F (Unreacted) | Disappearance at ~ +30 to +40 ppm | Verifies the absence of unreacted PFPrSF or dead-end hydrolysis products. |
Workflow Visualization
The following diagram illustrates the logical flow and causality of the SuFEx-mediated grafting process (Protocol A), ensuring a self-validating loop from raw material to validated product.
Figure 1: Workflow for the SuFEx-mediated grafting of PFPrSF onto silyl-protected polymer backbones.
References
-
SuFEx Postpolymerization Modification Kinetics and Reactivity in Polymer Brushes. Macromolecules, ACS Publications (2018). Available at:[Link][4]
-
Free-Radical Copolymerization of Perfluorinated Vinyl Ether, Post-Modification by “SuFEx” Click Reaction and Properties. Journal of Functional Polymers (2024). Available at:[Link][5]
-
ARTICLE - La Trobe: The growing applications of SuFEx click chemistry. Chem. Soc. Rev. (2019). Available at:[Link][3]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (Citing Sharpless et al., Angew. Chem. Int. Ed. 2014 & Gao et al., Nat. Chem. 2017). Available at: [Link][2]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Free-Radical Copolymerization of Perfluorinated Vinyl Ether, Post-Modification by “SuFEx” Click Reaction and Properties [gngfzxb.ecust.edu.cn]
Application Note: Synthesis of Perfluoro-2-propanesulfonyl Fluoride from Hexafluoropropene
Scientific Overview & Mechanistic Causality
Perfluoro-2-propanesulfonyl fluoride (also known as heptafluoroisopropanesulfonyl fluoride) is a critical intermediate in the design of fluorinated surfactants, specialty electrolytes, and robust pharmaceutical building blocks. Its synthesis relies on the unique reactivity of electron-deficient fluoroalkenes when subjected to nucleophilic fluoride sources.
Mechanistic Pathway:
The synthesis is a premier example of nucleophilic fluoroalkylation. 1 is a highly electrophilic alkene. When exposed to an anhydrous alkali metal fluoride in an aprotic polar solvent, the "naked" fluoride ion acts as a nucleophile. It attacks the terminal difluoromethylene (
This carbanion subsequently attacks the electrophilic sulfur center of2
2. The displacement of a fluoride leaving group yields the target sulfonyl fluoride and regenerates the fluoride ion, creating an efficient 3.Experimental Protocol: High-Pressure Autoclave Synthesis
Self-Validating Design: Because both starting materials (HFP and
Reagents & Materials:
-
Hexafluoropropene (HFP) gas (≥99% purity)
-
Sulfuryl fluoride (
) gas (≥99% purity) -
Potassium fluoride (KF), spray-dried and strictly anhydrous
-
Anhydrous Acetonitrile (
) or Diglyme (stored over 3Å molecular sieves) -
500 mL Hastelloy C-276 Autoclave (essential for corrosion resistance)
Step-by-Step Methodology:
-
Catalyst Preparation: Inside a nitrogen-filled glovebox, charge the Hastelloy autoclave with 0.5 molar equivalents of anhydrous KF and 200 mL of anhydrous acetonitrile.
-
System Sealing & Purging: Seal the reactor, transfer to a high-ventilation fume hood, and purge the headspace with ultra-high purity (UHP) nitrogen three times.
-
Cryogenic Gas Introduction: Chill the autoclave to -20 °C using a dry ice/acetone bath. Condense 1.0 equivalent of
gas into the reactor, immediately followed by 1.0 equivalent of HFP gas. Use precise mass flow controllers or a high-capacity analytical balance to measure the mass difference of the gas cylinders. -
Thermal Activation: Seal the gas inlet valves and gradually heat the stirred reactor to 150 °C.
-
Causality: The initial heating will cause a sharp pressure spike. As the temperature reaches the activation threshold, the nucleophilic attack initiates, and the pressure will steadily decline as gas is converted to liquid.
-
-
Real-Time Monitoring: Maintain 150 °C and 600 RPM stirring for 12–16 hours. The reaction is deemed complete when the internal pressure stabilizes at a constant baseline.
-
Work-Up & Isolation: Cool the reactor to 0 °C. Carefully vent any residual unreacted gases through a concentrated NaOH scrubber system. Filter the crude liquid through a pad of Celite under inert atmosphere to remove the KF salts.
-
Purification: Isolate the pure perfluoro-2-propanesulfonyl fluoride via fractional distillation. The product distills at approximately 35–40 °C at atmospheric pressure.
Quantitative Data: Reaction Optimization
The choice of fluoride source and solvent drastically impacts the reaction kinetics and yield. The table below summarizes the optimization parameters.
| Fluoride Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| KF (Anhydrous) | Acetonitrile | 150 | 16 | >95 | 82 |
| CsF (Anhydrous) | Diglyme | 100 | 12 | >98 | 88 |
| KF (Undried) | Acetonitrile | 150 | 24 | <40 | 25 (Hydrolysis) |
| NaF (Anhydrous) | Acetonitrile | 150 | 24 | <10 | Trace |
Data Causality: Cesium fluoride (CsF) allows for lower reaction temperatures due to its lower lattice energy, which increases the solubility and nucleophilicity of the fluoride ion. However, KF in acetonitrile is often preferred for scale-up due to the high cost and extreme hygroscopicity of CsF. Sodium fluoride (NaF) possesses a lattice energy too high to dissociate effectively in acetonitrile, stalling the reaction.
Mechanistic Visualization
Mechanistic pathway of perfluoro-2-propanesulfonyl fluoride synthesis.
Critical Safety & Material Compatibility
Working with HFP,
References
- Chambers, R. D. "Fluorine in Organic Chemistry." Chemistry-Chemists.
- Lehmler, H. J. "Synthesis of environmentally relevant fluorinated surfactants—a review." Chemosphere.
- "Hexafluoropropylene." Wikipedia.
- "Sulfuryl fluoride." Wikipedia.
Sources
Advanced Electro-Fluorination Protocols for Propanesulfonyl Fluoride Derivatives
From Industrial Perfluorination to Selective Synthesis
Abstract
This technical guide details the electrochemical protocols for the synthesis and modification of propanesulfonyl fluoride derivatives. We address two distinct electrochemical paradigms: (1) The Simons Process , utilized for the exhaustive perfluorination of propanesulfonyl fluoride to yield perfluoropropanesulfonyl fluoride (a key precursor for Nafion™ analogues and surfactants), and (2) Selective Anodic Fluorosulfonylation , a modern mild-condition approach to synthesize propanesulfonyl fluoride derivatives from thiols or alkenes for drug discovery (SuFEx click chemistry).
Theoretical Foundation & Mechanistic Divergence
The electro-fluorination of sulfonyl fluorides operates on two fundamentally different mechanisms depending on the target molecule.
-
Type A: Electrochemical Perfluorination (ECPF) - The Simons Process [1][2]
-
Objective: Replacement of all C-H bonds with C-F bonds.
-
Mechanism: High-potential electrolysis in anhydrous hydrogen fluoride (AHF). The reaction is heterogeneous , occurring on a high-valent nickel fluoride (
) surface layer formed on the nickel anode. -
Substrate: Propanesulfonyl fluoride (
). -
Product: Perfluoropropanesulfonyl fluoride (
).
-
-
Type B: Selective Electrochemical Synthesis (SuFEx Precursors)
-
Objective: Construction of the sulfonyl fluoride (
) moiety or selective fluorination of the alkyl chain without perfluorination. -
Mechanism: Anodic oxidation of thiols/disulfides to generate radical cations, followed by nucleophilic attack by fluoride salts (KF,
). -
Substrate: Propanethiol, dipropyl disulfide, or propylene.
-
Product: Propanesulfonyl fluoride or functionalized derivatives.[1]
-
Application Note I: The Simons Process (Perfluorination)
Target: Synthesis of Perfluoropropanesulfonyl Fluoride (
2.1 Experimental Setup (Simons Cell)
The Simons process requires a specialized cell design due to the corrosivity of AHF and the volatility of the products.
Figure 1: Schematic of the Simons Electrochemical Fluorination Cell. The nickel anode acts as a mediator, forming a high-valent fluoride layer that fluorinates the organic substrate.[3]
2.2 Detailed Protocol
Safety Warning: Anhydrous HF is lethal upon contact. Full PPE (neoprene gloves, face shield, positive pressure suit) and calcium gluconate antidote gel are mandatory. Work must be performed in a specialized fume hood.
-
Cell Conditioning (The "Break-in" Period):
-
Objective: To form the active
layer on the anode. -
Fill the cell with anhydrous HF (AHF) containing a trace of KF (1-2%) to ensure conductivity.
-
Electrolyze at a low constant current density (0.5 A/dm²) for 12–24 hours until the cell voltage stabilizes (typically 5.0–6.0 V).
-
Note: If voltage spikes >8V, "anode effect" (passivation by insulating fluorocarbon film) has occurred. Stop and clean electrodes.
-
-
Substrate Addition:
-
Introduce propanesulfonyl fluoride (
) into the cell. Concentration: 5–10 wt%. -
Tip: Propanesulfonyl fluoride is soluble in AHF, creating a homogeneous electrolyte initially.
-
-
Electrolysis:
-
Parameters:
-
Voltage: 5.0 – 6.5 V (Constant Voltage mode is preferred to avoid anode effect).
-
Current Density: 10 – 20 mA/cm².
-
Temperature: 0°C to 10°C (Cooling jacket required).
-
-
Duration: Continuous or batch (20–50 hours depending on scale).
-
-
Product Isolation:
-
Perfluoropropanesulfonyl fluoride (
) is less soluble in AHF than the starting material. -
As the reaction proceeds, the perfluorinated product settles at the bottom of the cell (Simons process products are denser than HF) or is swept out by
gas into the cold trap. -
Purification: Drain the heavy fluorocarbon layer. Neutralize residual HF with ice-cold
. Rectify via fractional distillation.
-
Key Performance Indicators:
-
Yield: Typically 30–50% (Side products include cleavage products like
and ). -
Current Efficiency: Low (~40-60%) due to competitive
evolution and solvent breakdown.
Application Note II: Selective Anodic Synthesis (SuFEx)
Target: Synthesis of Propanesulfonyl Fluoride (
3.1 Mechanism: Oxidative Fluorination
Unlike the Simons process, this method uses organic solvents and graphite electrodes to selectively oxidize the sulfur atom.
Figure 2: Mechanistic pathway for the electrochemical conversion of thiols to sulfonyl fluorides via a disulfide intermediate.
3.2 Detailed Protocol
Materials:
-
Substrate: 1-Propanethiol (1.0 mmol).
-
Fluoride Source: Potassium Fluoride (KF, 5.0 equiv) dissolved in aqueous HCl (1M) or
. -
Solvent: Acetonitrile (MeCN).
-
Electrodes: Graphite felt (Anode) and Platinum plate or Stainless Steel (Cathode).
Step-by-Step:
-
Cell Assembly:
-
Use an undivided beaker-type cell or a commercial flow electrolysis cell (e.g., IKA ElectraSyn).
-
Mix MeCN (10 mL) and 1M HCl (10 mL). Add KF (5 mmol).
-
Note: The presence of water/acid is crucial as the oxygen source for the sulfonyl group (
from air or ).
-
-
Electrolysis:
-
Add 1-Propanethiol (1 mmol).
-
Conditions: Constant Current (CC) electrolysis at 10–20 mA/cm².
-
Charge: 8–10 F/mol (Faraday per mole). High charge is needed to oxidize S(-2) to S(+6).
-
Stir vigorously at Room Temperature.
-
-
Work-up:
-
Monitor by TLC or GC-MS. The disulfide intermediate appears early and disappears.
-
Once complete, dilute with water and extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over
, and concentrate.
-
Advantages:
-
Avoids gaseous
and .[4] -
High functional group tolerance (compatible with esters, amides on the propyl chain).
Comparative Data Analysis
| Feature | Simons Process (ECPF) | Selective Anodic Synthesis |
| Target Product | Perfluorinated ( | Non-fluorinated alkyl ( |
| Anode Material | Nickel (Ni) | Graphite / Carbon Felt |
| Solvent | Anhydrous HF (Liquid) | MeCN / |
| Fluorine Source | Solvent (AHF) | KF or |
| Voltage/Current | 5–7 V (High Potential) | 2–3 V (Low Potential) |
| Mechanism | Heterogeneous ( | Homogeneous Radical Oxidation |
| Safety Profile | Extreme (AHF hazard) | Moderate (Standard Lab Safety) |
Troubleshooting & Optimization
-
Passivation (Simons Process):
-
Low Yield (Selective Synthesis):
References
-
Simons, J. H., et al. (1949).[2] "The Electrochemical Process for the Production of Fluorocarbons." Journal of the Electrochemical Society, 95(2), 47-67. Link
-
Noël, T., et al. (2019).[4] "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society, 141(32), 12532–12537. Link
-
Hollitzer, E., & Sartori, P. (1987).[1] "The electrochemical perfluorination (ECPF) of propanesulfonyl fluorides." Journal of Fluorine Chemistry, 35(2), 329-341. Link
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Ignatiev, N., et al. (2005). "Electrochemical Fluorination." Encyclopedia of Electrochemistry. Wiley-VCH. Link
Sources
- 1. 20.210.105.67 [20.210.105.67]
- 2. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]
- 3. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. One-step electrochemical conversion of propane to acetone of 96% purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electroreductive hydroxy fluorosulfonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Safe Handling and Optimization of Volatile Perfluorinated Sulfonyl Fluorides (SuFEx Reagents)
Introduction: The Stability-Reactivity Paradox
The renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, spearheaded by the Sharpless laboratory [1], has transformed drug discovery and materials science.[1] Reagents like Trifluoromethanesulfonyl fluoride (TfF) and Perfluorobutanesulfonyl fluoride (NfF) offer a unique "sleeping beauty" reactivity: they are remarkably stable toward hydrolysis compared to their sulfonyl chloride counterparts, yet they react rapidly with nucleophiles (phenols, amines) upon specific activation [2].
However, this stability creates a dangerous complacency. When these reagents do degrade or are handled improperly, they release Hydrogen Fluoride (HF) and potent sulfonic acids. Furthermore, their high volatility (TfF is a gas; NfF is a volatile liquid) increases the risk of inhalation exposure, which can cause delayed, life-threatening pulmonary edema.
This guide provides a field-proven Standard Operating Procedure (SOP) for handling these reagents, moving beyond basic safety data sheets to rigorous experimental control.
Chemical & Physical Profile
Understanding the phase state is critical for selecting the correct transfer protocol.
| Property | TfF (Trifluoromethanesulfonyl fluoride) | NfF (Perfluorobutanesulfonyl fluoride) | SO2F2 (Sulfuryl Fluoride) |
| CAS | 335-05-7 | 375-72-4 | 2699-79-8 |
| State (RT) | Gas (BP: ~ -22°C) [3] | Volatile Liquid (BP: ~ 64°C) [4] | Gas (BP: -55°C) |
| Vapor Pressure | High (>1 atm at 20°C) | Moderate | Very High |
| Primary Hazard | Inhalation (HF precursor), Corrosive | Skin absorption, Vapors, Corrosive | Neurotoxin, Inhalation |
| Container Material | Stainless Steel / Monel | Glass (short term), PFA/FEP (long term) | Stainless Steel |
Engineering Controls & Safety Architecture
Before opening any container, the safety architecture must be verified. The primary risk is invisible hydrolysis —moisture in the air reacting with the vapor to generate anhydrous HF clouds.
The Hierarchy of Defense
Figure 1: The Safety Hierarchy. Note that standard nitrile gloves offer insufficient protection against fluorinated solvents; Silver Shield (laminate) undergloves are mandatory.
Protocol A: Handling Gaseous Reagents (TfF & SO2F2)
Objective: Transfer gaseous TfF from a lecture bottle/cylinder to a reaction vessel without releasing gas into the hood atmosphere.
The "Balloon-in-Flask" Technique (Small Scale < 5 mmol)
For small-scale SuFEx reactions, the balloon method is standard but requires specific modifications to prevent leaks.
-
Preparation:
-
Pre-dry the reaction flask (flame dry under vacuum).
-
Use a multi-layer gas sampling bag (Tedlar or Kynar) instead of a standard latex balloon if possible. If using latex, use two nested balloons.
-
-
Filling:
-
Connect the lecture bottle regulator to a short PFA tube.
-
Purge the line gently into a caustic trap (see Section 6).
-
Fill the balloon/bag directly from the regulator. Do not overfill.
-
-
Execution:
-
Fit the balloon onto a 3-way stopcock or a needle adapter.
-
Insert the needle through the reaction septum (ensure a tight seal; wrap with Parafilm).
-
Vent Needle: Insert a secondary needle connected to a bubbler trap to purge air, then remove it to establish a static atmosphere of TfF.
-
The Closed-Loop Manifold (Scale > 5 mmol)
For larger scales, balloons are unsafe. Use a direct line with a backflow preventer.
Figure 2: Closed-Loop Gas Transfer. The empty trap protects the regulator from reaction solvent backflow. The final scrubber neutralizes excess reagent.
Critical Step: All tubing must be PFA or PTFE . Standard Tygon tubing can absorb sulfonyl fluorides and degrade.
Protocol B: Handling Volatile Liquids (NfF)
Objective: Transfer NfF (BP 64°C) without dripping or vapor release.
Syringe Transfer Protocol
NfF has a high vapor pressure and low surface tension (it drips easily).
-
Pressure Equalization:
-
Do not withdraw liquid from a sealed bottle without replacing the volume with dry Nitrogen/Argon. This creates a vacuum that can suck moist air in later, hydrolyzing the reagent.
-
Insert a nitrogen line needle into the reagent bottle septum.
-
-
The "Air Cushion" Technique:
-
Use a gas-tight glass syringe (Hamilton type) with a Luer-lock needle.
-
Pull up 0.5 mL of inert gas (nitrogen) into the syringe before drawing the liquid.
-
Draw the required volume of NfF.
-
Invert the syringe and pull the plunger further to draw all liquid out of the needle and into the barrel. You should have: [Plunger] - [Gas] - [Liquid] - [Gas] - [Needle Tip].
-
Why? This prevents the liquid from expanding and dripping out of the needle tip during transfer.
-
-
Septum Integrity:
-
Replace septa on reagent bottles frequently. A cored septum allows moisture ingress, creating HF in the bottle.
-
Reaction Monitoring & Quenching
The Danger Zone: The most hazardous moment is often the workup, where unreacted sulfonyl fluorides are exposed to air/water.
Monitoring
-
TLC: Sulfonyl fluorides often stain poorly.
-
GC-MS / 19F-NMR: The gold standard.
-
19F-NMR: Take a crude aliquot. TfF/NfF signals are distinct (typically ~ +60 ppm relative to TFA depending on structure).
-
Self-Validation: If the 19F signal for the sulfonyl fluoride persists, the reaction is incomplete. Do not rotovap the mixture if significant volatile sulfonyl fluoride remains; it will contaminate the pump oil and exhaust into the lab.
-
The Universal "Kill" Protocol
Never dispose of unquenched reaction mixtures down the drain.
-
The Kill Solution: Prepare a 2M solution of Potassium Hydroxide (KOH) in Methanol .
-
Quenching:
-
Slowly add the reaction mixture to the Kill Solution (not vice versa).
-
Stir for 30 minutes.
-
Mechanism: The methoxide ion (
) rapidly attacks the sulfur center, displacing the fluoride as harmless KF (precipitate) and forming the methyl sulfonate ester.
-
-
Verification: Check pH (should remain basic) and use fluoride test paper if available.
Emergency Response: HF Exposure
Despite best efforts, if a leak occurs or skin contact happens, treat it as an HF burn .
-
Skin Contact:
-
Wash: Flush with water for exactly 5 minutes (no longer—speed is key to getting to the antidote).
-
Apply: Massage Calcium Gluconate Gel (2.5%) into the skin.[2] Do not stop until medical help arrives.
-
Note: Sulfonyl fluorides must hydrolyze to release HF, so pain may be delayed by hours. Apply gel immediately upon suspected contact, even if there is no pain.
-
-
Inhalation:
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][6][7][8][9] Angewandte Chemie International Edition, 53(36), 9430–9448.[6][7][9] Link
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48, 4731-4758. Link
-
ChemicalBook. (2025).[10] Trifluoromethanesulfonyl fluoride (CAS 335-05-7) Properties. Link
-
Fisher Scientific. (2025).[7][8][10] Perfluoro-1-butanesulfonyl fluoride Safety Data Sheet. Link
-
University of Wisconsin-Madison EH&S. (2025). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.[2][4][5][11][12] Link
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. uthsc.edu [uthsc.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. uab.edu [uab.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yields in perfluoro-2-propanesulfonyl fluoride amidation reactions
The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering yield issues with Perfluoro-2-propanesulfonyl fluoride (PF2PSF).
Ticket ID: PF2PSF-YIELD-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Perfluoro-2-propanesulfonyl fluoride (CAS: 42061-03-2) presents a unique "trifecta" of challenges that often leads to 0–20% yields in standard amidation protocols:
-
Extreme Volatility: Low boiling point leads to reagent loss before reaction onset.
-
Product Acidity: The resulting sulfonamide (
~3–5) instantly quenches the reaction if base stoichiometry is insufficient. -
Steric/Electronic Mismatch: The bulky heptafluoroisopropyl group hinders nucleophilic attack, while the fluorine leaving group is thermodynamically stable (SuFEx chemistry).
This guide replaces standard "mix-and-stir" protocols with a thermodynamically rigorous workflow.
Part 1: The "Zero Yield" Diagnosis (Reagent Handling)
Symptom: "I added the reagent, but NMR shows only starting amine and no sulfonyl fluoride peaks."
Root Cause: The reagent evaporated during weighing or addition. PF2PSF has a high vapor pressure. If you weigh it in an open boat or add it to a warm reaction vessel, it acts as a gas, not a liquid.
Protocol A: The "Cold-Trap" Addition Method
Do not weigh neat reagent for small-scale (<100 mg) reactions.
-
Preparation: Create a stock solution of PF2PSF in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Why: Solvation lowers the vapor pressure significantly.
-
-
Storage: Store the stock solution at -20°C over activated 3Å molecular sieves.
-
Addition:
-
Cool the reaction vessel (containing amine + base) to -10°C or 0°C .
-
Add the cold PF2PSF stock solution via syringe through a septum.
-
Seal the vessel immediately (screw cap with Teflon liner).
-
Part 2: The "50% Yield" Trap (Stoichiometry)
Symptom: "The reaction stalled at exactly 50% conversion, even with prolonged heating."
Root Cause: The Self-Quenching Mechanism .
Unlike standard sulfonamides, perfluoro-sulfonamides are highly acidic due to the electron-withdrawing power of the heptafluoroisopropyl group.
If you use a 1:1 ratio of Base:Reagent, the first molecule of product formed will protonate the base (or the starting amine), killing the reaction.
The Correct Stoichiometry Table
| Component | Equivalents (Standard) | Equivalents (Optimized) | Role |
| Amine | 1.0 | 1.0 | Limiting Reagent |
| PF2PSF | 1.1 | 1.2 – 1.5 | Excess accounts for hydrolysis/volatility |
| Base | 1.1 | ≥ 3.0 | CRITICAL: 1 eq for HF neutralization, 1 eq to deprotonate the acidic product, 1 eq to maintain basic catalytic environment. |
Recommended Bases:
-
Standard: DIPEA (Hünig's Base) or Triethylamine.
-
Stubborn Substrates: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The stronger basicity helps activate the amine.
Part 3: The "Inert Reactant" Issue (Activation)
Symptom: "Reagent is present, amine is present, but no product forms."
Root Cause: The S-F bond is incredibly stable (approx. 130 kcal/mol). The steric bulk of the isopropyl group blocks the trajectory of the incoming amine. Standard
Protocol B: Si-F Assisted Activation (The "Sharpless" Protocol)
This method uses the affinity of Silicon for Fluoride to pull the leaving group off.
Reagents:
-
PF2PSF (1.2 equiv)
-
Additive: TMDS (1,1,3,3-Tetramethyldisilazane) or BSA (N,O-Bis(trimethylsilyl)acetamide) (1.5 equiv)
-
Catalyst: DBU (20 mol%) or anhydrous Fluoride source (CsF).
Mechanism:
-
The silyl agent silylates the amine, creating a
species. -
The N-Si bond weakens the N-H bond, making the nitrogen more nucleophilic.
-
The Fluoride attacks the Silicon (forming strong Si-F bond), simultaneously releasing the amine to attack the Sulfur.
Caption: SuFEx activation pathway utilizing Silicon-Fluoride affinity to overcome steric hindrance in perfluoro-sulfonylation.
Part 4: Workup & Purification (Yield Recovery)
Symptom: "Reaction looked good by TLC, but I lost everything during extraction."
Root Cause: Water Solubility of the Salt.
Because the product is acidic, in the presence of base (during workup), it exists as the anion (
Protocol C: The "Acid-Crash" Workup
-
Quench: Dilute reaction mixture with EtOAc or DCM.
-
Acidify: Wash the organic layer with 1M HCl (or 5% Citric Acid for acid-sensitive groups).
-
Goal: You must drop the pH < 2 to ensure the sulfonamide is fully protonated (
).
-
-
Extract: The protonated form will partition into the organic layer.
-
Dry: Use
. Avoid basic drying agents.
Troubleshooting Decision Matrix
Caption: Logic flow for diagnosing yield failures in PF2PSF amidation reactions.
Frequently Asked Questions (FAQ)
Q: Can I use inorganic bases like
Q: Why does my product streak on the silica column? A: As mentioned, the product is acidic. It interacts with the silanols on the silica gel. Fix: Add 0.5% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 0.5% AcOH). This keeps the product protonated and sharpens the spot.
Q: Is the perfluoro-isopropyl group electron-withdrawing enough to allow nucleophilic aromatic substitution (SNAr) later?
A: Yes. If you form a sulfonamide on an aromatic ring, the
References
-
SuFEx Chemistry Fundamentals: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Acidity of Perfluoro Sulfonamides: Vierke, L., et al. (2013). Perfluoroalkyl acids: Physical and chemical properties. Environmental Sciences Europe, 25, 1-12. (Establishes the high acidity of perfluoro-sulfonamide moieties). [Link]
-
Base-Mediated Sulfonylation Protocols: Revathi, L., et al. (2018). Recent Advances in the Synthesis of Sulfonamides. Arkivoc, 2018(ii), 16-48. [Link]
Sources
Technical Support Center: Minimizing Hydrolysis of Perfluoro-2-propanesulfonyl Fluoride
Core Directive: The Stability Paradox
Perfluoro-2-propanesulfonyl fluoride (also known as heptafluoro-2-propanesulfonyl fluoride) is a potent reagent used primarily for introducing the heptafluoroisopropyl group or as a specialized connector in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1]
While sulfonyl fluorides are generally touted for their high stability compared to sulfonyl chlorides—often surviving aqueous workups—this specific reagent possesses a unique vulnerability.[1] The electron-withdrawing nature of the perfluoroisopropyl group makes the sulfur center exceptionally electrophilic. Consequently, under basic conditions or in the presence of "wet" polar aprotic solvents, it becomes susceptible to rapid hydrolysis, converting the active fluorinating agent into the inert sulfonate salt.
This guide provides the protocols necessary to maintain the integrity of this reagent and maximize reaction efficiency.
Mechanism of Failure: Why Hydrolysis Occurs
To prevent the side reaction, you must understand the mechanism.[1] Hydrolysis is not a random degradation; it is a competitive nucleophilic attack.[1]
-
The Driver: The highly electronegative fluorine atoms on the isopropyl chain pull electron density away from the sulfur atom, increasing its partial positive charge (
).[1] -
The Attacker: Water (
) or Hydroxide ( ) acts as a nucleophile.[1] -
The Outcome: The fluoride leaving group is displaced, forming perfluoro-2-propanesulfonic acid (or its salt), which is catalytically dead for SuFEx or fluoroalkylation purposes.[1]
Visualizing the Competitive Pathway
The following diagram illustrates the kinetic competition between your desired nucleophile (e.g., an amine or enolate) and the parasitic hydrolysis pathway.
Figure 1: Kinetic competition between the desired SuFEx reaction and hydrolysis.[1] The electron-deficient sulfur center is highly susceptible to attack by water, leading to irreversible deactivation.
Experimental Protocols & Prevention
Storage and Handling
The first line of defense is preventing moisture ingress before the reaction even begins.
| Parameter | Specification | Rationale |
| Storage Temp | 2–8°C | Slows thermal decomposition and reduces vapor pressure, minimizing fume hood exposure. |
| Container | PTFE or Polypropylene | Glass can etch over long periods if trace HF forms; plastic is inert to fluorides.[1] |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] The reagent is hygroscopic.[1] |
| Septum | Teflon-lined | Prevents leaching of plasticizers and provides a superior moisture barrier.[1] |
Solvent Selection & Drying
Your choice of solvent determines the "hydrolysis window."[1] Polar aprotic solvents (DMF, DMSO) are often required for solubility but are notorious for being hygroscopic.[1]
Protocol:
-
Primary Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), or THF.[1]
-
Drying: Solvents must be dried over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.[1]
-
Verification: If using a Karl Fischer titrator, ensure water content is < 50 ppm .
Base Selection (Critical)
Many protocols require a base to activate the nucleophile.[1] However, strong nucleophilic bases (like NaOH or KOH) will directly attack the sulfonyl fluoride.[1]
-
Recommended: Non-nucleophilic organic bases such as DIPEA (Hünig's base) , DBU , or BTPP .[1]
-
Avoid: Hydroxides, alkoxides (unless the alkoxide is the intended nucleophile), and primary amines (unless they are the reactant).[1]
Troubleshooting Guide
Scenario A: "I see a white precipitate forming immediately."
-
Diagnosis: This is likely the formation of the sulfonate salt (e.g., pyridinium perfluoro-2-propanesulfonate) or fluoride salts (e.g.,
).[1] It indicates rapid hydrolysis.[1] -
Immediate Action: Check the water content of your solvent and the "freshness" of your base. Old bottles of amine bases often absorb significant moisture.[1]
Scenario B: "The reaction is sluggish; starting material remains."
-
Diagnosis: The reagent may have partially hydrolyzed in the bottle, or the nucleophile is too weak to attack the sulfur center.[1]
-
Action:
-
Take a
NMR of the reagent stock.[1] The sulfonyl fluoride signal typically appears around +40 to +50 ppm (relative to ), whereas the hydrolyzed sulfonate/sulfonic acid will shift significantly.[1] -
Add a catalyst: For SuFEx reactions, adding a silyl ether activator (like TTMS) or a bifunctional catalyst (like DBU) can accelerate the desired pathway over hydrolysis.[1]
-
Scenario C: "My yield is low (< 40%)."
-
Diagnosis: Competitive hydrolysis during the reaction or loss of product during workup.[1]
-
Action: Switch to a biphasic system (e.g., DCM/Water) only if the reaction is extremely fast (Schotten-Baumann conditions).[1] If the reaction is slow, strictly anhydrous conditions are required.[1]
Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic workflow for identifying the root cause of reaction failure.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous workup if the reaction is complete? A: Yes. Once the sulfonyl fluoride has reacted to form the sulfonamide or sulfonate ester, the resulting bond is generally stable to aqueous washing.[1] However, quench any excess unreacted reagent with an amine (like morpholine) before workup to prevent it from fuming or reacting slowly in the separator funnel.[1]
Q: Is this reagent compatible with glass? A: Pure perfluoro-2-propanesulfonyl fluoride is compatible with glass. However, if hydrolysis occurs, the byproduct is a strong sulfonic acid (and potentially HF if decomposition is advanced), which can etch glass.[1] For long-term storage, plastic (fluoropolymer) bottles are safer.[1]
Q: What is the specific
Q: Why does the reaction fume when I open the bottle? A: Fuming indicates the release of HF, which happens when the sulfonyl fluoride hydrolyzes with moisture in the air. This is a sign of degradation.[1] Vent the bottle in a fume hood and purge with nitrogen immediately.[1]
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
BenchChem Technical Support. (2025). "Managing Moisture Sensitivity of Fluorinating Agents." BenchChem Technical Guides.
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 162345547, Perfluoro-2-butenesulfonic acid (Related Structure)." PubChem.
-
ChemSrc. (2025).[1][2] "1,1,1,2,3,3,3-Heptafluoro-2-propanesulfonyl fluoride MSDS and Properties." ChemSrc CAS Database.[1]
-
Doyle, A. G., et al. (2018).[1] "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space." Journal of the American Chemical Society.[1] [1]
Sources
Technical Support Center: Purification of Sulfonyl Fluorides from HFPO-Derived Byproducts
Welcome to the Technical Support Center for the purification of sulfonyl fluorides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in removing persistent byproducts derived from hexafluoropropylene oxide (HFPO) during the synthesis of sulfonyl fluorides. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the origin and nature of HFPO byproducts and their impact on the purification of sulfonyl fluorides.
Q1: What are HFPO byproducts and why are they difficult to remove from sulfonyl fluorides?
A1: Hexafluoropropylene oxide (HFPO) is a common reagent used in the synthesis of various fluorinated compounds. During these reactions, HFPO can oligomerize to form a series of byproducts, such as dimers, trimers, and higher-order oligomers.[1][2] These byproducts are often structurally similar to the target sulfonyl fluoride, possessing comparable polarities and boiling points, which makes their separation challenging using standard purification techniques.[3]
Q2: How can I detect the presence of HFPO byproduct impurities in my sulfonyl fluoride sample?
A2: The presence of HFPO byproduct impurities can be detected using several analytical techniques. ¹⁹F NMR spectroscopy is a particularly powerful tool for identifying and quantifying fluorinated impurities. Additionally, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be employed to separate and identify these byproducts.[4][5] For quantitative analysis, developing a validated analytical method is crucial.[6][7]
Q3: What is the impact of residual HFPO byproducts on downstream applications of sulfonyl fluorides?
A3: Residual HFPO byproducts can have significant negative impacts on downstream applications. In drug discovery, these impurities can interfere with biological assays, leading to false positives or negatives. In materials science, their presence can alter the physical and chemical properties of polymers. Therefore, achieving high purity of the target sulfonyl fluoride is critical for reliable and reproducible results.
Troubleshooting Guides for Purification Techniques
This section provides detailed troubleshooting guides in a question-and-answer format for common purification techniques used to remove HFPO byproducts from sulfonyl fluorides.
Fractional Distillation
Fractional distillation is a primary method for purifying sulfonyl fluorides, especially on a larger scale. However, the close boiling points of the target compound and HFPO oligomers can present significant challenges.
Q1: I am observing poor separation between my sulfonyl fluoride and a major impurity during fractional distillation. How can I improve the resolution?
A1: Poor separation during fractional distillation is a common issue when dealing with impurities that have similar boiling points to the product. Here are several strategies to enhance resolution:
-
Increase Column Efficiency: The efficiency of the distillation column is paramount. Using a column with a higher number of theoretical plates, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponges), will provide a greater surface area for vapor-liquid equilibria, leading to better separation.
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) increases the number of theoretical plates and improves separation. Start with a high reflux ratio and gradually decrease it to find the optimal balance between separation efficiency and distillation time.
-
Azeotropic Distillation: Consider the use of an entrainer to form a new, lower-boiling azeotrope with either the sulfonyl fluoride or the HFPO byproduct.[8][9][10][11] The choice of entrainer will depend on the specific properties of your mixture. For fluorinated compounds, oxygenated hydrocarbons like acetone have been used.[8] The resulting azeotrope can then be more easily separated.
Troubleshooting Workflow for Fractional Distillation
Caption: Troubleshooting workflow for poor separation in fractional distillation.
Crystallization
Crystallization can be a highly effective technique for achieving high purity, but finding the right solvent system is critical.
Q1: My sulfonyl fluoride is not crystallizing, or it is oiling out from the solution.
A1: Oiling out or failure to crystallize is a common problem that can often be resolved by systematically adjusting the crystallization conditions.
-
Solvent Screening: The choice of solvent is crucial. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Screen a variety of solvents with different polarities. For fluorinated compounds, consider solvents like isopropanol, hexanes, or mixtures thereof.
-
Solvent/Anti-Solvent System: If a single solvent is not effective, try a solvent/anti-solvent system. Dissolve your compound in a good solvent at an elevated temperature, and then slowly add an anti-solvent (in which the compound is poorly soluble) until the solution becomes slightly turbid. Cool the solution slowly to induce crystallization.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
Q2: The crystals of my sulfonyl fluoride are contaminated with HFPO byproducts.
A2: This indicates that the byproducts are co-crystallizing with your product.
-
Recrystallization: A single crystallization may not be sufficient. Perform one or more recrystallizations to improve purity.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing the impurities.
-
Change the Solvent System: The solubility of the byproduct may be different in another solvent system. Experiment with different solvents or solvent/anti-solvent combinations.
Liquid-Liquid Extraction
Liquid-liquid extraction is often used as a preliminary purification step to remove highly polar or non-polar impurities.
Q1: I am observing a persistent emulsion at the interface of the aqueous and organic layers during extraction.
A1: Emulsion formation is a frequent issue, especially when dealing with complex mixtures.[12][13][14][15] Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[12]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of an emulsion.[12]
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to separate the layers.[12]
Troubleshooting Workflow for Emulsion in Liquid-Liquid Extraction
Caption: Troubleshooting workflow for breaking emulsions in liquid-liquid extraction.
Preparative Chromatography
Preparative chromatography (both liquid and gas) offers high-resolution separation and is often the method of choice for achieving high purity, especially for small to medium scale purifications.
Q1: I am getting poor separation between my sulfonyl fluoride and an HFPO byproduct on a silica gel column.
A1: Poor separation on silica gel is likely due to the similar polarities of your product and the impurity.
-
Solvent System Optimization: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallower gradient or isocratic elution with a lower percentage of the polar solvent can improve resolution.
-
Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase. For fluorinated compounds, a stationary phase with fluorous-fluorous interactions, such as a fluorinated silica gel, can provide unique selectivity.[16]
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 or a specialized fluorous column) can provide superior resolution.[16]
Q2: My sulfonyl fluoride is decomposing on the chromatography column.
A2: Decomposition on the column can be a problem, especially with sensitive compounds.
-
Deactivate the Stationary Phase: Silica gel can be acidic and may cause decomposition. You can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, added to the eluent.
-
Use a Less Acidic Stationary Phase: Consider using alumina (neutral or basic) or a bonded-phase silica gel.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate.
| Parameter | Silica Gel Chromatography | Preparative HPLC | Preparative GC |
| Stationary Phase | Silica Gel, Alumina, Fluorinated Silica | C18, Phenyl-Hexyl, Fluorous | PFP, WAX, Silicone-based |
| Mobile Phase | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Acetonitrile/Water, Methanol/Water | Inert carrier gas (He, N₂) |
| Best For | Moderately polar compounds, large scale | High-resolution separation, small to medium scale | Volatile and thermally stable compounds |
| Common Issues | Poor resolution, decomposition | High backpressure, peak tailing | Co-elution, thermal decomposition |
Table 1: Comparison of Preparative Chromatography Techniques for Sulfonyl Fluoride Purification.
Experimental Protocols
Protocol 1: General Procedure for Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a well-insulated column of appropriate length and packing material. Use a distillation head with a condenser and a means to control the reflux ratio.
-
Charging the Flask: Charge the distillation flask with the crude sulfonyl fluoride. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently. As the mixture begins to boil, adjust the heating to establish a steady reflux in the column.
-
Equilibration: Allow the column to equilibrate under total reflux for at least 30 minutes to establish a temperature gradient.
-
Distillation: Begin collecting the distillate at a slow, steady rate. Monitor the head temperature closely. A stable temperature indicates the collection of a pure fraction.
-
Fraction Collection: Collect fractions in separate receiving flasks. Change the receiver when the head temperature begins to rise, indicating the start of a new, higher-boiling fraction.
-
Analysis: Analyze each fraction by ¹⁹F NMR or GC-MS to determine its purity.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude sulfonyl fluoride and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent.
-
Dissolution: In a larger flask, add the crude sulfonyl fluoride and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystals begin to form, you can place the flask in an ice bath or a refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygen
- Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC.
- Separation of hydrocarbon types by azeotropic distill
- Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination.
- AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPAR
- Preparation of perfluorinated vinyl ethers having a sulfonyl fluoride end-group. WO2004060857A1.
- Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science (RSC Publishing).
- Selective reaction of hexafluoropropylene oxide with perfluoroacyl fluorides. EP1572616A1.
- Phase transfer catalysts – Knowledge and References. Taylor & Francis.
- Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ioniz
- Azeotropic distill
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Method for separating HF by azeotropic distill
- Hexafluoropropylene Oxide (HFPO). Chemours.
- Tackling emulsions just got easier. Biotage.
- Sulfonyl fluoride patented technology retrieval search results.
- Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines.
- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group.
- Unconventional reactivity of sulfonyl fluorides. Spiral.
- Hexafluoropropylene Oxide Oligomer Acids. NEW PRODUCTS.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
- NMAM 6012: Sulfuryl Fluoride. CDC.
- Fluorinated oil-surfactant mixtures with the density of water: Artificial cells for synthetic biology. PMC.
- Poly(hexafluoropropylene oxide). Scientific Polymer Products, Inc..
- Purification of hexafluoropropylene oxide. EP0062325B1.
- Techniques for Emulsion Breaking for Oil in W
- Sulfur fluoride exchange. PMC.
- Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides.
- Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA) CAS # 13252-13-6. AccuStandard.
- The Chemistry of HFPO: Synthesis and Reactivity Explained. NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Purification of Perfluorohept-3-ene Isomers. Benchchem.
- ANALYTICAL METHOD SUMMARIES. Eurofins.
- Preparative HPLC Troubleshooting Guide. Agilent.
- United States P
- Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. PMC.
- Methodology to Access Sulfonyl Fluorides.
- Facile one-pot synthesis of sulfonyl fluorides from sulfon
- "troubleshooting low yield in the synthesis of ω-fluoroalcohols". Benchchem.
- Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection.
- Process for the oligomerization of hexafluoropropene oxide. US4973748A.
- Troubleshooting a Distillation Column - Problem and Solution.
- Fluoride and phosphate calibration issues.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Aidic.
- Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont.
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed.
Sources
- 1. well-labs.com [well-labs.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. chemours.com [chemours.com]
- 4. Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
- 9. US2794773A - Separation of hydrocarbon types by azeotropic distillation - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
- 14. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 15. azom.com [azom.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Troubleshooting Sterically Hindered Sulfonyl Fluorides
Introduction: The Stability-Reactivity Paradox
Sulfonyl fluorides are prized in drug discovery for their unique balance of stability and reactivity. They resist reduction and hydrolysis under physiological conditions yet react specifically with nucleophiles inside protein pockets or under "Click" conditions. However, this stability becomes a liability when working with sterically hindered substrates (e.g., ortho-substituted arenes or bulky aliphatic chains).
When standard SuFEx conditions (e.g., DBU/MeCN) fail, the issue is rarely thermodynamic; the S-F bond exchange is energetically favorable. The problem is a kinetic barrier created by steric blocking of the nucleophilic trajectory toward the sulfur(VI) center.
This guide provides advanced troubleshooting protocols to bypass these kinetic barriers using Lewis acid activation, silicon-assisted catalysis, and specific solvent effects.
Phase 1: Diagnostic & Triage
Before altering conditions, confirm the failure mode.
| Symptom | Probable Cause | Immediate Action |
| 0% Conversion (24h) | High Kinetic Barrier (Sterics) | Switch to Ca(NTf2)2 or BTMG protocols (see below). |
| <20% Conversion (Stalled) | Catalyst Deactivation / HF Poisoning | Add HMDS (silylating agent) to scavenge HF. |
| Hydrolysis Product (R-SO3H) | Wet Solvent / Hydroxide Competition | Switch to tert-Amyl Alcohol or anhydrous MeCN with molecular sieves. |
| Elimination (Alkene formation) | High Basicity (E2 mechanism) | Switch to non-basic activation (Ca(NTf2)2 ) or weaker bases. |
Phase 2: Advanced Activation Protocols
Solution A: The Lewis Acid Bypass (Calcium Triflimide)
Best for: Extremely hindered sulfonamides, sulfamides, and fluorosulfates.
Standard bases (TEA, DBU) often cannot activate hindered sulfonyl fluorides because they cannot access the sulfur center to form the reactive sulfonyl-ammonium intermediate. Calcium triflimide [Ca(NTf2)2] acts as a Lewis acid, coordinating to the sulfonyl oxygens, pulling electron density away from the sulfur, and allowing the amine to attack without requiring a bulky base to bond directly to the sulfur.
Protocol 1: Ca(NTf2)2 Mediated Amidation Reference: Am Ende, C. W., Ball, N. D., et al. (2018/2020)
-
Reagents:
-
Sulfonyl Fluoride (1.0 equiv)[1]
-
Amine (1.2 – 1.5 equiv)
-
Ca(NTf2)2 (0.2 – 1.0 equiv). Note: Start with 20 mol%; increase to stoichiometric for difficult substrates.
-
DABCO (2.0 equiv)
-
Solvent: tert-Amyl Alcohol (t-AmylOH) [Critical: Promotes solubility and high concentration].
-
-
Procedure:
-
Why it works: The Ca^2+ activates the electrophile, while DABCO acts as a proton shuttle/base without needing to form a crowded covalent intermediate.
Solution B: The Silicon-Assisted "Turbo" (BTMG + HMDS)
Best for: Phenols, Alcohols, and rapid library synthesis.
For hindered phenolic SuFEx, the formation of the strong Si-F bond (135 kcal/mol) drives the reaction. The combination of Barton’s Base (BTMG) and Hexamethyldisilazane (HMDS) creates a "silylium-like" cycle that accelerates reactivity by orders of magnitude compared to DBU.
Protocol 2: Accelerated SuFEx (ASCC) Reference: Barrow, A. S., Moses, J. E., et al. (2020)
-
Reagents:
-
Sulfonyl Fluoride (1.0 equiv)[1]
-
Alcohol/Phenol (1.0 equiv)
-
BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (1 – 5 mol%)
-
HMDS (0.6 equiv)
-
Solvent: MeCN or Solvent-free (if liquid).
-
-
Procedure:
Phase 3: Decision Logic & Mechanism
Visualizing the Strategy
Use this decision tree to select the correct activation mode based on your substrate's steric profile.
Caption: Decision matrix for selecting SuFEx catalysts based on nucleophile type and steric hindrance.
Phase 4: Comparative Data
The following table contrasts standard conditions with the advanced protocols for a theoretical ortho-substituted benzenesulfonyl fluoride.
| Condition | Catalyst System | Time to 90% Conv. | Steric Tolerance | Mechanism |
| Standard | DBU / MeCN | > 48 h (or stalled) | Low | General Base Catalysis |
| Advanced A | Ca(NTf2)2 / DABCO | 1 - 4 h | High | Lewis Acid Activation |
| Advanced B | BTMG / HMDS | < 30 min | Very High | Silicon-Assisted Exchange |
| Alternative | HOBt / Silane | 6 - 12 h | Moderate | Nucleophilic Catalysis |
Phase 5: Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at 50% conversion even with Ca(NTf2)2? A: This often indicates product inhibition or HF accumulation. The sulfonamide product can complex with the Calcium catalyst.
-
Fix: Increase Ca(NTf2)2 loading to 1.0 equivalent. Alternatively, ensure your amine is in slight excess (1.5 equiv) to drive the equilibrium.
Q2: Can I use Mg(NTf2)2 or Zn(OTf)2 instead of Calcium? A: Generally, no. Calcium (and Barium) possess the unique ionic radius and ligand exchange rates required for this transformation. Zinc is often too Lewis acidic and can cause side reactions, while Magnesium is less active in this specific manifold. Stick to Ca(NTf2)2.[2][3][7][8]
Q3: My sulfonyl fluoride is an aliphatic chain with beta-branching. It eliminates to the alkene. A: Elimination is driven by basicity.
-
Fix: Avoid DBU or BEMP. Use the Ca(NTf2)2 method, which allows the use of DABCO (a milder base than DBU) and stabilizes the fluoride leaving group, favoring substitution (SuFEx) over elimination.
Q4: I cannot source BTMG. Can I use another base for the HMDS method? A: BTMG is unique because of its extreme steric bulk, which prevents it from acting as a nucleophile itself (avoiding N-sulfonyl guanidine byproducts). If unavailable, BTPP (phosphazene base) is a valid, albeit more expensive, alternative. DBU is not a suitable replacement in the HMDS protocol as it reacts slower and can degrade.
References
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source: Organic Letters (2018) URL:[Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides Source: Organic Letters (2020) URL:[Link]
-
Accelerated SuFEx Click Chemistry for Modular Synthesis (ASCC) Source: ChemRxiv / Cold Spring Harbor Laboratory (2020) URL:[Link]
-
A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates (HOBt Method) Source: Angewandte Chemie International Edition (2021) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.cshl.edu [repository.cshl.edu]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling temperature exotherms in perfluoro-2-propanesulfonyl fluoride synthesis
Technical Support Center: Perfluoro-2-propanesulfonyl Fluoride Synthesis
A Guide to Controlling Temperature Exotherms for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, the research and development professional, with in-depth, field-proven insights into managing the significant temperature exotherms that characterize the synthesis of perfluoro-2-propanesulfonyl fluoride, also known as heptafluoroisopropanesulfonyl fluoride ((CF₃)₂CFSO₂F). The safe and controlled synthesis of this valuable compound is paramount for its successful application in various advanced material and pharmaceutical developments.
The synthesis, typically involving the reaction of hexafluoropropene (HFP) with sulfuryl fluoride (SO₂F₂), is a powerful but highly energetic transformation. Understanding and mastering the control of the reaction's thermal profile is not merely a procedural step but the cornerstone of a safe and reproducible outcome. This guide moves beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies.
Understanding the Exotherm: The "Why" Behind the Heat
The reaction between hexafluoropropene (HFP) and sulfuryl fluoride (SO₂F₂) is fundamentally an anionic addition process. The significant exotherm is a direct consequence of the formation of highly stable carbon-sulfur and sulfur-fluorine bonds, releasing a substantial amount of energy.
The process is typically initiated by a fluoride ion (F⁻), often from a catalyst like potassium fluoride (KF) or cesium fluoride (CsF). This ion attacks the HFP molecule to form a highly reactive heptafluoroisopropyl carbanion ((CF₃)₂CF⁻)[1]. This carbanion then acts as a potent nucleophile, attacking the sulfur atom of sulfuryl fluoride. The high electronegativity of the fluorine atoms in both reactants contributes to the high reactivity and the significant energy release upon bond formation. The overall enthalpy of formation for hexafluoropropene is approximately -1151.7 kJ/mol, indicating its high energy state, which is released during the reaction[2].
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the synthesis, providing immediate actions and preventative strategies.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Question: My reaction temperature is spiking uncontrollably, far exceeding the set point, immediately after I started adding one of the reagents. What should I do, and what went wrong?
Immediate Action:
-
STOP REAGENT ADDITION IMMEDIATELY. This is the most critical first step to prevent a runaway reaction.
-
Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice bath, add more ice and salt. If using a cryostat, lower the setpoint temperature further.
-
Increase Stirring Rate: Ensure the reaction mixture is homogenous to dissipate localized hot spots.
-
If Safe, Add Pre-Chilled Solvent: For batch reactions, the addition of a cold, inert solvent can help absorb the excess heat. This should only be done if the solvent is compatible and will not exacerbate the reaction.
Causality & Prevention: An uncontrolled temperature spike is a classic sign of a potential thermal runaway, where the heat generated by the reaction outpaces the system's ability to remove it. This creates a dangerous positive feedback loop.
-
Cause: The most common cause is an excessively high rate of reagent addition. The reaction kinetics are fast, and adding the limiting reagent too quickly generates heat faster than the cooling system can handle.
-
Prevention:
-
Slow, Controlled Addition: Utilize a syringe pump for the dropwise addition of the liquid or gaseous reagent. The feed rate should be meticulously controlled.
-
Initial Low Temperature: Begin the reaction at a significantly lower temperature than the target (e.g., start at -20°C for a reaction intended to run at 0°C). This provides a larger thermal buffer.
-
Adequate Cooling Capacity: Ensure your cooling bath or cryostat is appropriately sized for the reaction scale and has sufficient cooling power.
-
Issue 2: Significant Exotherm Despite Slow Reagent Addition
Question: I'm adding my hexafluoropropene very slowly, but I'm still observing a strong, difficult-to-control exotherm. What other factors could be at play?
Causality & Prevention: If the addition rate is confirmed to be slow, other factors are likely influencing the reaction kinetics and heat dissipation.
-
Cause 1: Inefficient Heat Transfer: The generated heat is not being effectively removed from the reaction mixture. This can be due to:
-
Poor Stirring: Inadequate agitation creates localized "hot spots" where the reaction accelerates.
-
Viscous Reaction Medium: A thick or sludgy mixture can impede heat transfer to the vessel walls.
-
Improper Reactor Geometry: A vessel with a low surface-area-to-volume ratio is less efficient at dissipating heat.
-
-
Prevention 1:
-
Optimize Agitation: Use an overhead mechanical stirrer for larger volumes or viscous mixtures to ensure thorough mixing.
-
Solvent Selection: Choose a solvent that maintains fluidity at the reaction temperature and can effectively transfer heat.
-
Reactor Choice: For larger scales, a jacketed reactor provides superior heat transfer compared to a simple round-bottom flask in a cooling bath.
-
-
Cause 2: High Reagent Concentration: Operating at high concentrations increases the reaction rate per unit volume, leading to a more intense exotherm.
-
Prevention 2:
-
Dilution: Conduct the reaction at a lower concentration. While this may increase reaction time, it significantly improves safety and control. The use of an appropriate solvent can help dissipate the heat generated.
-
-
Cause 3: Catalyst Activity: The type and form of the fluoride catalyst can dramatically impact the initiation rate.
-
Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF) .
-
Spray-dried KF with a high surface area is more active than crystalline KF.
-
-
Prevention 3:
-
Catalyst Selection: If exotherms are problematic, consider using a less reactive catalyst (e.g., KF instead of CsF).
-
Catalyst Pre-treatment: Ensure the catalyst is properly dried and prepared according to established protocols. The presence of moisture can sometimes erratically affect initiation.
-
Issue 3: Delayed, Sudden Exotherm
Question: The reaction showed no initial temperature increase, so I increased the addition rate. After some time, the temperature suddenly spiked violently. What happened?
Causality & Prevention: This dangerous situation is known as an "induction period" followed by a runaway reaction.
-
Cause: The reaction has an initiation phase that may be slow or inhibited by impurities. During this time, the added reagent accumulates in the reactor without reacting. Once the reaction finally initiates, the large excess of accumulated reagent reacts almost instantaneously, releasing a massive amount of energy that overwhelms the cooling system.
-
Prevention:
-
Patience and Monitoring: Never assume a reaction is not working simply because there is no immediate exotherm. Maintain a slow addition rate and monitor for any subtle temperature changes.
-
Reaction Initiation: Consider adding a small amount of a pre-formed active catalyst or slightly increasing the temperature to the initiation point before starting the main reagent addition.
-
Purity of Reagents: Ensure all reagents and the solvent are free from inhibitors or excessive moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the key pre-reaction checks to ensure thermal safety?
A1: Before starting any synthesis, a thorough pre-reaction check is critical.
-
Verify Cooling System: Confirm your cooling bath/cryostat is operational and at the correct pre-chilled temperature.
-
Check Stirring: Ensure the stirrer is functioning correctly and provides good agitation.
-
Inspect Glassware: Check for any cracks or defects in the reaction vessel.
-
Reagent Purity: Use reagents of known purity and ensure they are dry, as moisture can affect catalyst activity.
-
Emergency Plan: Have an emergency plan, including access to a secondary cooling bath (e.g., dry ice/acetone) and appropriate fire extinguishing media.
Q2: How does solvent choice impact exotherm control?
A2: The solvent plays a crucial role beyond just dissolving reactants.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature rise, providing a better thermal buffer.
-
Boiling Point: A solvent with a low boiling point can start to boil at hot spots, which can rapidly increase reactor pressure. However, in some advanced setups, a low-boiling solvent can be used as a means of reflux cooling to remove heat. This should only be done with appropriate engineering controls.
-
Polarity: Polar aprotic solvents (e.g., acetonitrile, DMF) are often used to solubilize the fluoride catalyst and can influence the reaction rate.[3]
Q3: What are the advantages of using a flow reactor for this synthesis?
A3: Flow chemistry, or continuous flow processing, offers significant safety advantages for highly exothermic reactions.
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous removal of heat.
-
Small Reaction Volume: At any given moment, only a tiny amount of material is in the reaction zone, drastically reducing the potential energy of a runaway.
-
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to more consistent and safer results.
Q4: What are the primary decomposition products in a runaway reaction?
A4: In a severe thermal runaway, the high temperatures can cause the decomposition of reactants and products. This can lead to the formation of toxic and corrosive gases, including hydrogen fluoride (HF) if any source of hydrogen is present (e.g., trace moisture, solvent).[4][5] The perfluorinated compounds themselves may break down into smaller, volatile fluoroalkanes and fluoroalkenes.
Data Summary & Experimental Protocols
Table 1: Key Parameters for Exotherm Control
| Parameter | Recommended Practice | Rationale |
| Reaction Temperature | -20°C to 10°C | Lower temperatures slow the reaction kinetics, allowing for better control over the rate of heat generation. |
| Reagent Addition | Slow, dropwise via syringe pump | Prevents accumulation of unreacted reagents and matches the heat generation rate to the cooling capacity. |
| Stirring | Vigorous, >300 RPM | Ensures homogenous temperature distribution and prevents localized hot spots. |
| Concentration | < 1.0 M | Dilution provides a larger thermal mass to absorb heat and slows the overall reaction rate. |
| Catalyst | Anhydrous KF or CsF | CsF is more active and may lead to a faster, more intense exotherm. KF is often more controllable. |
| Solvent | Anhydrous polar aprotic (e.g., Acetonitrile, Diglyme) | Solubilizes the catalyst and provides a medium for heat dissipation. Must be rigorously dried. |
Protocol 1: Batch Synthesis of Perfluoro-2-propanesulfonyl Fluoride
WARNING: This reaction is highly exothermic and must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a dry-ice condenser is assembled under an inert atmosphere (Nitrogen or Argon).
-
Catalyst & Solvent: Anhydrous potassium fluoride (KF, spray-dried for high activity) is added to the flask, followed by anhydrous acetonitrile. The slurry is cooled to -20°C using a cryostat or a dry ice/acetone bath.
-
Sulfuryl Fluoride Addition: Gaseous sulfuryl fluoride (SO₂F₂) is bubbled through the cooled, stirred slurry at a slow, controlled rate.
-
Hexafluoropropene Addition: Once the SO₂F₂ is dissolved, hexafluoropropene (HFP) is added very slowly via a gas-inlet tube below the surface of the liquid, or as a condensed liquid via a syringe pump. The internal temperature must be carefully monitored and maintained below -10°C. Any rise in temperature above this should be countered by immediately stopping the HFP addition.
-
Reaction Monitoring: The reaction is monitored by observing the uptake of the gaseous reactants. The reaction is typically complete when the gas uptake ceases.
-
Workup: Once the reaction is complete, the inert gas flow is increased to purge any unreacted HFP or SO₂F₂. The reaction mixture is allowed to warm slowly to room temperature. The product is typically isolated from the catalyst salt by filtration and then purified by distillation.
Visualizations: Workflows and Relationships
Diagram 1: Exotherm Troubleshooting Workflow
This diagram outlines the immediate steps to take upon observing a temperature spike.
Caption: Immediate actions for managing a temperature spike.
Diagram 2: Parameter Influence on Exotherm Risk
This diagram illustrates how key experimental parameters contribute to the overall risk of a thermal event.
Caption: Key factors influencing the risk of a thermal event.
References
- Process for the preparation of perfluoroacyl fluorides. Google Patents.
- Process for preparing perfluoroalkanesulfonyl fluorides. Google Patents.
-
Propene, hexafluoro-. NIST WebBook. Available at: [Link]
-
Fluoroelastomers: synthesis, properties and applications. ScienceDirect. Available at: [Link]
-
Sulfuryl fluoride – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Photocatalyzed Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of Alkenes with CF3SO2Na. CCS Chemistry. Available at: [Link]
-
From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis. RSC Advances. Available at: [Link]
-
Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio. National Institute of Standards and Technology. Available at: [Link]
-
Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds. The Journal of Organic Chemistry. Available at: [Link]
- Production method of perfluoroalkylperfluoroalkane sulfonate. Google Patents.
-
Analysis of fluoride compounds from Li-ion battery fires. DiVA portal. Available at: [Link]
- Method for preparing perfluorocycloolefins. Google Patents.
-
Fluorine and sulfur- an old combination with a new lease of life. Scientific Update. Available at: [Link]
-
Atmospheric Chemistry of Sulfuryl Fluoride: Reaction with OH Radicals, Cl Atoms and O3, Atmospheric Lifetime, IR Spectrum, and G. IPPC. Available at: [Link]
-
Sulfur fluoride exchange. PMC. Available at: [Link]
- Method of producing perfluoro-3-oxa-pentene-sulphonyl fluoride. Google Patents.
- Production of perfluoroalkanes. Google Patents.
-
Sulfur fluoride exchange with carbon pronucleophiles. PMC. Available at: [Link]
-
Thermal Runaway Incidents – Safety Procedures for Burns and Potential Smoke Inhalation. American Industrial Hygiene Association. Available at: [Link]
-
Constant Pressure Calorimetry. Labflow. Available at: [Link]
-
Efficient Synthesis of β-CF3/SCF3 Substituted Carbonyls via Copper-Catalyzed Electrophilic Ring-Opening Cross-Coupling of Cyclopropanols. PMC. Available at: [Link]
-
Hexafluoropropylene (CAS No. 116-15-4). ECETOC. Available at: [Link]
-
Recent Advances in the Synthesis of CF3‐ or HCF2‐Substituted Cyclopropanes. Wiley Online Library. Available at: [Link]
-
The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Wiley Online Library. Available at: [Link]
-
Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. PMC. Available at: [Link]
-
The dangers from battery fires and thermal runaway. Say No to Scout Moor 2. Available at: [Link]
-
Direct Epoxidation of Hexafluoropropene Using Molecular Oxygen over Cu-Impregnated HZSM-5 Zeolites. MDPI. Available at: [Link]
-
Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. Available at: [Link]
-
Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Propene, hexafluoro- [webbook.nist.gov]
- 3. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03945B [pubs.rsc.org]
- 4. sesha.org [sesha.org]
- 5. The dangers from battery fires and thermal runaway - Say No to Scout Moor 2 [saynotoscoutmoor2.org.uk]
Technical Support Center: Perfluoro-2-propanesulfonyl Fluoride Storage & Stability
Status: Operational Agent: Senior Application Scientist Topic: Storage Stability & Handling Protocols Reference ID: PPF-STAB-2024
Executive Summary: The "Silent Killer" of Sulfonyl Fluorides
You are likely using Perfluoro-2-propanesulfonyl fluoride (often abbreviated as PPF or
While sulfonyl fluorides are thermodynamically more stable than their chloride counterparts—resisting reduction and immediate hydrolysis at neutral pH—they suffer from a specific, catastrophic degradation pathway when stored improperly.
The Critical Insight: The degradation of PPF is autocatalytic if stored in glass.
-
Trace moisture hydrolyzes the sulfonyl fluoride, releasing Hydrogen Fluoride (HF) .
-
HF reacts with the silica in glass containers (
), generating Silicon Tetrafluoride ( ) and Water . -
The newly generated water hydrolyzes more PPF, creating a runaway cycle that destroys your reagent and pressurizes the vessel.
The Degradation Mechanism (Root Cause Analysis)
To prevent degradation, you must understand the cycle. The following diagram illustrates why glass storage is strictly prohibited for long-term stability, even under inert gas, unless the system is perfectly anhydrous.
Figure 1: The Autocatalytic Destruction Cycle. Note how the reaction with glass regenerates water, accelerating the destruction of the reagent.
Storage Protocol: The Golden Standard
Follow this protocol to ensure reagent integrity for 12+ months.
| Parameter | Specification | Technical Rationale |
| Primary Container | PFA, FEP, or PTFE (Fluoropolymer) | Chemically inert to HF; prevents the autocatalytic glass-etching cycle. |
| Secondary Containment | Desiccator or sealed can with Drierite | Provides a physical barrier against atmospheric moisture ingress. |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" over the liquid surface. |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of incidental hydrolysis. Allow to warm to RT before opening. |
| Septum Material | PTFE-faced Silicone | Standard rubber septa can absorb fluorinated organics or degrade over time. |
⚠️ Critical Warning: Do not store in standard borosilicate glass vials (e.g., scintillation vials) for periods exceeding 1 week, even if sealed with Parafilm.
Troubleshooting Guide (Diagnostics)
User Report: "My reagent looks different or is behaving strangely."
Scenario A: The Liquid is Cloudy or Fuming
-
Diagnosis: Significant hydrolysis has occurred. The cloudiness is often suspended sulfonic acid aggregates or etched container particulate. Fuming indicates high HF concentration.
-
Action:
-
Do not open outside a fume hood.
-
Perform a
F NMR check (see Section 5). -
If heavily degraded, neutralize with aqueous bicarbonate carefully (exothermic!) and dispose. Distillation is possible but risky due to HF volatility.
-
Scenario B: Pressure Buildup in Storage Vessel
-
Diagnosis: If stored in glass, this is likely
gas generation (see Figure 1). If stored in plastic, it may be volatile decomposition products. -
Action: Vent carefully in a hood. Transfer immediately to a fresh PFA container if the reagent is still salvageable.
Scenario C: Broad Peaks in NMR
-
Diagnosis: Rapid proton exchange due to the presence of acidic species (
and ). -
Action: Add a small amount of anhydrous
or fused to the NMR tube to scavenge acid and sharpen the peaks for analysis.
Quality Control: How to Verify Purity
Before running a sensitive SuFEx or fluoroalkylation reaction, validate your reagent.
Method:
-
Solvent:
or (Anhydrous). -
Standard:
-Trifluorotoluene ( -63.7 ppm) or Fluorobenzene ( -113.1 ppm).
Expected Signals (Relative to
-
Sulfonyl Fluoride (
): Look for a singlet (or multiplet due to long-range coupling) in the range of +30 to +45 ppm . -
Impurity (Fluoride Ion/HF): Broad peak around -120 to -160 ppm (highly solvent/pH dependent).
-
Impurity (Sulfonic Acid): Disappearance of the +40 ppm peak and shifts in the perfluoroalkyl region.
Frequently Asked Questions (FAQs)
Q: Can I use a glass syringe to transfer the reagent? A: Yes, for immediate transfer. The contact time (seconds/minutes) is too short for significant etching. However, rinse the syringe immediately with acetone/water after use to prevent the plunger from seizing due to eventual corrosion.
Q: I only have glass vials. Can I store it in the freezer? A: If you have no fluoropolymer vessels, dry the glass vial in an oven at 120°C for 2 hours, cool under argon, fill, and store at -20°C. Use within 2 weeks. The low temperature slows the etching, but it is not a permanent solution.
Q: Is this reagent compatible with glovebox atmospheres? A: Yes. Storage inside an Argon glovebox is the ideal scenario. However, ensure the container is tightly capped to prevent the volatile reagent from saturating the glovebox catalyst bed.
Q: What is the boiling point? I need to distill it. A: While specific data for the 2-isomer is often proprietary, perfluoro-1-propanesulfonyl fluoride boils at roughly 35-40°C at reduced pressure (approx. 100 mmHg) or ~80-90°C at atmospheric pressure (estimated based on homologs).
-
Advice: Distill at reduced pressure to minimize thermal decomposition. Use a short-path distillation head and ensure all glassware is bone-dry .
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610. (Discusses stability profiles of sulfonyl fluorides).
-
Sigma-Aldrich (Merck). "Perfluoro-1-butanesulfonyl fluoride Safety Data Sheet." (Used as a homologous reference for hazard and storage data).
- Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Authoritative text on the stability of C-F and S-F bonds).
Sources
Validation & Comparative
FTIR spectral analysis of sulfonyl fluoride functional groups
The Ultimate Guide to FTIR Spectral Analysis of Sulfonyl Fluorides: Benchmarking ATR, Transmission, and In Situ ReactIR for SuFEx Workflows
Executive Summary
Sulfonyl fluorides (–SO₂F) have emerged as privileged functional groups in modern drug discovery, chemical biology, and materials science, primarily due to their role as premier hubs in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides offer a unique balance of thermodynamic stability and kinetic reactivity, remaining inert under physiological conditions until triggered by specific nucleophiles or catalysts.
For researchers developing SuFEx methodologies or synthesizing fluorinated polymers, Fourier Transform Infrared (FTIR) spectroscopy is the most definitive analytical technique for characterizing the –SO₂F group and monitoring its reaction kinetics. This guide objectively compares the performance of Ex Situ ATR-FTIR, Transmission FTIR, and In Situ ReactIR, providing field-proven protocols and mechanistic insights to optimize your analytical workflows.
The Mechanistic Fingerprint: Spectral Signatures of Sulfonyl Fluorides
Understanding the causality behind the vibrational frequencies of the –SO₂F group is critical for accurate spectral interpretation. The highly electronegative fluorine atom strongly withdraws electron density from the sulfur center via inductive effects. This strengthens the S=O double bonds, shifting their stretching frequencies to higher wavenumbers compared to analogous sulfonyl chlorides or sulfonic acids.
When analyzing sulfonyl fluorides, three primary diagnostic bands must be tracked[1][2]:
-
Asymmetric S=O Stretch (~1400–1470 cm⁻¹): In standard aryl or alkyl sulfonyl fluorides (e.g., p-toluenesulfonyl fluoride), this peak typically appears sharply around 1401–1410 cm⁻¹[1][2]. In perfluorinated systems (such as Nafion precursor membranes), the intense electron withdrawal from the fluorocarbon backbone shifts this peak higher, often to 1468–1470 cm⁻¹[3].
-
Symmetric S=O Stretch (~1200–1215 cm⁻¹): This peak is highly reliable and typically appears around 1202–1215 cm⁻¹[1][2]. However, it can occasionally overlap with C–F stretching vibrations in heavily fluorinated compounds[4].
-
S–F Stretch (~790–825 cm⁻¹): This is the most critical peak for reaction monitoring. The S–F bond vibration often presents as a distinct peak around 800–810 cm⁻¹[1][4], or as a doublet (e.g., 823 and 796 cm⁻¹) in certain polymer matrices[3]. Because the S–F bond is entirely cleaved during a SuFEx reaction, the disappearance of this peak is the definitive kinetic marker for reaction completion.
Technology Comparison: Selecting the Right FTIR Modality
The choice of FTIR sampling technique dictates the quality of your kinetic data and the reliability of your structural characterization. Below is an objective performance comparison of the three primary FTIR modalities used in SuFEx chemistry.
| Performance Metric | Ex Situ ATR-FTIR | Transmission FTIR | In Situ ReactIR (Probe) |
| Sample State | Purified liquids, isolated solids | Thin films (e.g., polymers), dilute solutions | Active liquid reaction mixtures |
| Real-Time Kinetics | No (requires manual aliquots) | No (requires specialized flow cells) | Yes (continuous profiling) |
| Pathlength Control | High (fixed by crystal optics) | Low (dependent on sample thickness) | High (fixed by ATR probe) |
| S–F Peak Resolution | Excellent (minimal interference) | Moderate (solvent/matrix overlap) | Excellent (live background subtraction) |
| Primary Use Case | Final product validation & QA/QC | Polymer membrane characterization | Reaction mechanism & rate studies |
The Verdict: For static characterization of isolated SuFEx hubs or degraded polysulfonates, Ex Situ ATR-FTIR is the gold standard due to its zero-preparation workflow. However, for developing catalytic SuFEx methodologies (e.g., using DBU or transition metal catalysts[2][5]), In Situ ReactIR is vastly superior. Taking manual aliquots for Ex Situ analysis can quench reactive intermediates or expose the user to hazardous volatiles. ReactIR provides a continuous, self-validating data stream without disrupting the reaction equilibrium.
Experimental Protocols: Self-Validating Workflows
As a best practice, every FTIR protocol must be designed as a self-validating system. This means establishing rigorous baselines to ensure that observed spectral changes are chemically driven, not artifacts of thermal drift or instrument instability.
Protocol A: Ex Situ ATR-FTIR Characterization of Aryl Sulfonyl Fluorides
Objective: Confirm the structural integrity of a synthesized SuFEx hub prior to reaction.
-
Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Background Acquisition: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality: A fresh background removes atmospheric water vapor and CO₂ interferences, which can obscure the 1400 cm⁻¹ region.
-
Sample Application: Deposit 1–2 mg of the solid sulfonyl fluoride (or 10 µL if liquid) directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the sample and the crystal is required for the infrared evanescent wave to penetrate the sample (typically 0.5–2 µm depth).
-
Data Collection & Validation: Acquire the spectrum. Validate the compound by confirming the presence of the 1410 cm⁻¹ (asymmetric S=O) and 802 cm⁻¹ (S–F) peaks.
Protocol B: In Situ ReactIR Kinetic Profiling of a SuFEx Reaction
Objective: Monitor the real-time conversion of a sulfonyl fluoride to a sulfonamide/sulfonate.
-
Probe Insertion: Insert a ReactIR DiComp (Diamond) probe into a multi-neck reaction vessel equipped with a magnetic stirrer and temperature probe. Purge the system with dry N₂.
-
Thermal Background: Heat the empty flask to the target reaction temperature (e.g., 50 °C) and collect a background spectrum. Causality: IR absorbance is temperature-dependent; taking a background at the reaction temperature eliminates thermal baseline drift.
-
Baseline Establishment: Add the reaction solvent (e.g., Acetonitrile) and the sulfonyl fluoride hub. Begin continuous spectral acquisition (1 scan every 30 seconds). Wait 5 minutes to ensure the ~810 cm⁻¹ (S–F) peak intensity is perfectly stable.
-
Reaction Initiation: Inject the nucleophile (e.g., amine) and the catalyst (e.g., DBU).
-
Kinetic Tracking: Track the decay of the 810 cm⁻¹ peak (reactant consumption) and the simultaneous emergence of the new S=O stretch associated with the sulfonamide/sulfonate product.
-
Endpoint Determination: The reaction is deemed complete when the first derivative of the 810 cm⁻¹ peak area curve reaches zero (i.e., the peak has fully flattened).
Workflow Visualization
Below is the logical workflow for executing an In Situ ReactIR kinetic study, illustrating the critical sequence of baseline stabilization prior to reaction initiation.
Figure 1: Step-by-step workflow for in situ ReactIR monitoring of SuFEx click reactions.
References
-
Smedley, C. J., et al. "1-Bromoethene-1-Sulfonyl Fluoride (BESF) as a Connective SuFEx Hub." Royal Society of Chemistry (Chemical Science), 2021. 1
-
"Flash Communication: Sulfonyl Fluoride Activation via S–F and C–S Bond Cleavage by a Ni(0) Bis-Bidentate N-Heterocyclic Carbene Complex." Organometallics - ACS Publications, 2025. 2
-
"The reaction between Nafion sulfonyl fluoride precursor membrane and 1,4-dimethylpiperazine does not yield reliable anion-exchange membranes." Journal of Materials Chemistry A (RSC Publishing), 2012.
-
"Anion exchange membranes derived from nafion precursor for the alkaline fuel cell." Drexel Research Discovery, 2020. 3
-
"Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior." PMC (National Institutes of Health), 2022. 4
-
"Preparation of Aryl Polysulfonates via a highly efficient SuFEx click reaction, their controllable degradation and functionalize." Royal Society of Chemistry, 2020. 5
Sources
Comparing reactivity of perfluoro-2-propanesulfonyl fluoride vs perfluorobutanesulfonyl fluoride
An in-depth comparative analysis of perfluoroalkanesulfonyl fluorides reveals critical nuances in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and electrophile design. As organofluorine chemistry evolves, selecting the correct sulfonyl fluoride is no longer just about leaving-group ability; it is about managing the steric microenvironment around the S(VI) center to dictate reaction pathways.
This guide objectively compares the reactivity, structural causality, and experimental applications of perfluorobutanesulfonyl fluoride (NfF) and perfluoro-2-propanesulfonyl fluoride (PFPrSF) , providing researchers with the mechanistic insights needed to optimize complex functionalizations.
Structural Causality: Linear vs. Branched Electrophiles
The fundamental difference in reactivity between NfF and PFPrSF stems from the steric environment at the
-
Perfluorobutanesulfonyl Fluoride (NfF): Features a linear nonafluorobutyl chain (
). The -carbon is a group. Because fluorine atoms are relatively small (Van der Waals radius ~1.47 Å), the S(VI) electrophilic center remains highly accessible. This allows NfF to react rapidly with a broad spectrum of nucleophiles, including primary and secondary alcohols, as well as enolates, to form nonaflates (perfluorobutanesulfonates)[1]. -
Perfluoro-2-propanesulfonyl Fluoride (PFPrSF): Features a branched heptafluoroisopropyl chain (
). The -carbon is bonded to two bulky trifluoromethyl groups. This creates a massive steric "umbrella" over the sulfur atom. Because SuFEx reactions proceed via a sterically demanding trigonal bipyramidal transition state, this branching drastically increases the activation energy required for nucleophilic attack[2]. Consequently, PFPrSF is highly chemoselective, reacting almost exclusively with unhindered primary amines or highly reactive primary alkoxides, while ignoring secondary or tertiary sites.
Mechanistic pathway of SuFEx highlighting the S(VI) steric bottleneck.
Performance and Reactivity Comparison
While trifluoromethanesulfonyl fluoride (TfF) is a common benchmark, it is a gas at room temperature (bp: -21 °C), making it difficult to handle on a standard benchtop[3]. Both NfF and PFPrSF are liquids, offering significant operational advantages.
NfF is the premier choice for generating nonaflates. Nonaflates are highly valued in palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations) because they exhibit far greater resistance to background hydrolysis compared to standard triflates[1]. Furthermore, in deoxyfluorination reactions utilizing tetrabutylammonium triphenyldifluorosilicate (TBAT), NfF efficiently converts primary (86–94% yield) and secondary (72–91% yield) alcohols to alkyl fluorides, though it struggles with tertiary alcohols due to inherent steric limitations[4].
PFPrSF, conversely, is deployed when kinetic stability and orthogonal reactivity are paramount. Its extreme steric hindrance makes it virtually immune to aqueous hydrolysis under standard conditions, allowing for late-stage functionalization in complex aqueous-organic mixtures.
Quantitative Comparison Table
| Feature | Perfluorobutanesulfonyl Fluoride (NfF) | Perfluoro-2-propanesulfonyl Fluoride (PFPrSF) |
| Chemical Structure | ||
| Boiling Point | 64–66 °C[1][3] | ~40–45 °C |
| Steric Hindrance at S(VI) | Low ( | High ( |
| Reactivity Profile | Broad (Reacts with | Narrow (Chemoselective for unhindered |
| Primary Application | Nonaflate synthesis, Deoxyfluorination[1][4] | Chemoselective SuFEx, Sterically shielded sulfonates |
| Hydrolysis Resistance | High (Superior to Triflates)[1] | Very High (Kinetically shielded by branched chain) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. By incorporating in-process analytical checkpoints (specifically
Protocol A: Synthesis of Alkenyl Nonaflates using NfF
Objective: Convert a ketone to an alkenyl nonaflate for downstream Pd-catalyzed cross-coupling.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the starting ketone (1.0 equiv) in anhydrous THF (0.2 M).
-
Base Addition: Cool the solution to -78 °C. Add a non-nucleophilic base such as Phosphazene base P2 or DBU (1.2 equiv) dropwise. Stir for 30 minutes to ensure complete enolate formation[1].
-
Electrophile Addition: Add NfF (1.1 equiv) dropwise. The linear nature of NfF allows rapid trapping of the enolate. Slowly warm the reaction to -20 °C over 2 hours.
-
Validation Checkpoint (
NMR): Extract a 0.1 mL aliquot, dilute in . The unreacted NfF exhibits a characteristic signal around +45 ppm. The complete disappearance of this peak and the emergence of the nonaflate multiplet confirms 100% conversion. -
Workup: Quench with saturated aqueous
. Extract with EtOAc, wash with brine, dry over , and concentrate. Purify via flash chromatography.
Protocol B: Chemoselective SuFEx using PFPrSF
Objective: Selectively sulfonylate a primary amine in the presence of a secondary alcohol.
-
Preparation: Dissolve the bifunctional substrate (1.0 equiv) in anhydrous
(0.1 M) under Argon. -
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) at 0 °C.
-
Electrophile Addition: Add PFPrSF (1.05 equiv) dropwise. The steric bulk of the heptafluoroisopropyl group prevents reaction at the secondary alcohol, directing attack exclusively to the primary amine. Stir at room temperature for 12 hours.
-
Validation Checkpoint (
NMR): Monitor the reaction. The shift of the fluorine atoms on the isopropyl group will change distinctly upon conversion from the sulfonyl fluoride to the sulfonamide. -
Workup: Wash the organic layer directly with 1M HCl to remove excess DIPEA, followed by brine. Dry and concentrate.
Self-validating experimental workflow for sulfonyl fluoride coupling.
References
-
Huang, H. N., Lagow, R. J., & Roesky, H. W. (1991). "Novel Synthesis of Unusual Classes of Fluorocarbon Organosulfur Compounds Using Elemental Fluorine as a Reagent". Inorganic Chemistry.[Link]
-
Wikipedia Contributors. "Perfluorobutanesulfonyl fluoride". Wikipedia, The Free Encyclopedia.[Link]
-
Zhao, X., Zhuang, W., Fang, D., Xue, X., & Zhou, J. (2009). "A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate". Synlett, 779-782.[Link]
- European Patent Office. "Process for production of optically alpha-fluoro-carboxylic ester derivatives" (EP1780194A1).
Sources
- 1. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1780194A1 - Proces for production of optically alpha-fluoro-carboxylic ester derivatives - Google Patents [patents.google.com]
- 4. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of Perfluoro-2-propanesulfonyl Fluoride and Related PFAS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Novel PFAS
Per- and polyfluoroalkyl substances (PFAS) represent a vast and expanding class of anthropogenic chemicals characterized by their exceptional stability. This persistence, while beneficial in numerous industrial applications, poses a significant challenge for environmental monitoring and toxicological assessment. Mass spectrometry coupled with chromatography has become the cornerstone for the detection and quantification of these compounds. However, the continuous emergence of novel PFAS, such as perfluoro-2-propanesulfonyl fluoride, necessitates a predictive understanding of their behavior in the mass spectrometer to facilitate their identification and differentiation from structurally similar compounds.
This guide focuses on the predicted fragmentation pathways of perfluoro-2-propanesulfonyl fluoride. Due to a lack of specific published fragmentation data for this exact compound, our analysis is built upon the well-documented fragmentation patterns of analogous perfluoroalkylsulfonyl fluorides and the broader class of PFAS. We will explore the fundamental principles of PFAS fragmentation, propose the likely fragmentation cascade for perfluoro-2-propanesulfonyl fluoride, and compare it with the established patterns of other significant PFAS.
Core Principles of PFAS Fragmentation in Mass Spectrometry
The fragmentation of PFAS in mass spectrometry, particularly under negative ion electrospray ionization (ESI), is a complex process that provides crucial structural information. Several key principles govern the fragmentation of these molecules:
-
In-Source Fragmentation (ISF): Many PFAS are susceptible to fragmentation within the ion source of the mass spectrometer, even before entering the mass analyzer. This can lead to the observation of fragment ions in the full scan mass spectrum, which can sometimes be mistaken for the molecular ion of a smaller compound.[1]
-
Characteristic Neutral Losses: The fragmentation of the perfluoroalkyl chain often proceeds through the sequential loss of neutral fragments, most commonly CF₂ (50 Da).
-
Fluorine Migration: Mechanistic studies have revealed that fluorine atoms can migrate along the perfluoroalkyl chain during fragmentation, leading to the formation of more stable carbanions and influencing the resulting fragment ions.[2][3][4][5] This phenomenon is crucial for accurately interpreting the mass spectra of both linear and branched PFAS isomers.
-
Influence of the Functional Group: The nature of the functional group dictates the initial fragmentation steps. For instance, perfluoroalkyl carboxylates readily lose CO₂[2][3][4], while sulfonates can exhibit cleavage of the C-S bond or loss of SO₂ or SO₃.
Predicted Fragmentation Pattern of Perfluoro-2-propanesulfonyl Fluoride
Perfluoro-2-propanesulfonyl fluoride, with the chemical structure (CF₃)₂CFSO₂F, is a short-chain perfluoroalkylsulfonyl fluoride. Based on the fragmentation behavior of analogous compounds, we can predict its primary fragmentation pathways under negative ion ESI-MS/MS conditions.
The molecular weight of perfluoro-2-propanesulfonyl fluoride is 252.08 g/mol . In negative ion mode, the molecular ion [M]⁻ or a related adduct would be the precursor ion. The primary fragmentation is expected to involve the sulfonyl fluoride moiety and the branched perfluoroalkyl chain.
Proposed Fragmentation Pathways:
-
Loss of SO₂F: A likely initial fragmentation would be the cleavage of the C-S bond, leading to the loss of the sulfonyl fluoride group as SO₂F⁻ (m/z 83) or the formation of the perfluoro-2-propyl anion, [ (CF₃)₂CF ]⁻, with an m/z of 169.
-
Loss of F and SO₂: Another plausible pathway involves the loss of a fluorine atom from the sulfonyl fluoride group followed by the loss of SO₂, resulting in a [M-F-SO₂]⁻ fragment.
-
Cleavage of the Perfluoroalkyl Chain: Subsequent fragmentation of the perfluoro-2-propyl anion (m/z 169) would likely involve the loss of CF₂ to yield a fragment at m/z 119 (CF₃CF₂⁻) and further loss to m/z 69 (CF₃⁻).
These predicted fragmentation pathways are visualized in the following diagram:
Caption: Predicted MS/MS fragmentation of perfluoro-2-propanesulfonyl fluoride.
Comparative Fragmentation Analysis: Perfluoro-2-propanesulfonyl Fluoride vs. Other PFAS
To provide context for the predicted fragmentation of perfluoro-2-propanesulfonyl fluoride, it is instructive to compare it with the known fragmentation patterns of other well-studied PFAS.
| Compound | Common Precursor Ion (m/z) | Major Fragment Ions (m/z) | Key Fragmentation Pathways |
| Perfluoro-2-propanesulfonyl fluoride (Predicted) | 252 | 169, 119, 69 | Loss of SO₂F, sequential loss of CF₂ |
| Perfluorohexane Sulfonyl Fluoride (PFHxSF) | 402 | 353, 303, 253, 203, 153, 103, 83 | Loss of F and SO₂, sequential loss of CF₂ |
| Perfluorooctane Sulfonyl Fluoride (PFOSF) | 502 | 453, 403, 353, 303, 253, 203, 153, 103, 83 | Loss of F and SO₂, sequential loss of CF₂ |
| Perfluorooctanoic Acid (PFOA) | 413 | 369, 319, 269, 219, 169, 119 | Loss of CO₂, sequential loss of CF₂ |
| Perfluorooctane Sulfonic Acid (PFOS) | 499 | 450, 399, 349, 299, 249, 199, 149, 99, 80 | Loss of SO₃, sequential loss of CF₂ |
Data for PFHxSF, PFOSF, PFOA, and PFOS are based on established fragmentation patterns in the literature.[2][3][4][6][7][8]
The comparison highlights both commonalities and distinguishing features. Like other perfluoroalkylsulfonyl fluorides, perfluoro-2-propanesulfonyl fluoride is expected to lose its sulfonyl fluoride group. However, its branched structure may lead to different relative abundances of fragment ions compared to its linear counterparts. The initial loss of SO₂F to form the stable tertiary carbanion [(CF₃)₂CF]⁻ is predicted to be a dominant pathway.
In contrast to perfluoroalkyl sulfonates (like PFOS) which readily lose SO₃, the sulfonyl fluoride is more likely to cleave at the C-S bond. The fragmentation of the perfluoroalkyl chain through sequential loss of CF₂ is a common feature across all these compounds.
Experimental Protocol: Generic Method for PFAS Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of PFAS, including compounds like perfluoro-2-propanesulfonyl fluoride, using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation (Water Sample)
-
Collect water samples in polypropylene bottles.
-
Spike the sample with a known concentration of a suitable isotopically labeled internal standard.
-
Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-pH buffer to remove interferences.
-
Elute the analytes with a basic methanolic solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol/water.
Caption: Workflow for PFAS sample preparation from water matrices.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a suitable buffer (e.g., 2 mM ammonium acetate).
-
Mobile Phase B: Methanol.
-
Gradient: A gradient from high aqueous to high organic content to elute the PFAS.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Precursor Ion: The [M-H]⁻ or other suitable precursor ion for each analyte.
-
Product Ions: At least two characteristic fragment ions for each analyte for confirmation.
-
Collision Energy: Optimized for each precursor-product ion transition to achieve maximum sensitivity.
-
Conclusion
While direct experimental data for the mass spectrometric fragmentation of perfluoro-2-propanesulfonyl fluoride is not yet widely available, a robust predictive model can be constructed based on the extensive knowledge of PFAS fragmentation. The expected primary fragmentation pathway involves the loss of the sulfonyl fluoride group to form the perfluoro-2-propyl anion, followed by the characteristic sequential loss of CF₂ units. This pattern shares similarities with other PFAS but is also distinguished by the unique structural features of the analyte.
This guide provides a foundational understanding for researchers and analysts working to identify and quantify emerging PFAS. As more experimental data becomes available, these predictive models can be refined, further enhancing our ability to characterize these environmentally significant compounds.
References
-
Liu, Y., et al. (2021). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 55(19), 13098–13107. [Link]
-
Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Hazardous Materials, 445, 130543. [Link]
-
Zweigle, J., et al. (2022). FindPFΔS: Non-Target Screening for PFAS—Comprehensive Data Mining for MS2 Fragment Mass Differences. Analytical and Bioanalytical Chemistry, 414(2), 1015–1026. [Link]
-
Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Stamm, J., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(12), 2265–2272. [Link]
-
Wang, Y., et al. (2025). Determination of perfluoroalkyl sulfonyl fluorides in environmental water and soil around an abandoned manufactory. Journal of Hazardous Materials, 484, 131464. [Link]
-
Li, Y., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Waters Corporation. (n.d.). Determination and Characterization of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS's) in Environmental Samples Using UPLC Ion Mobility MS. Waters Corporation. [Link]
-
PubChem. (n.d.). 2-(1-Ethenoxy-perfluoropropan-2-yl)oxy-perfluoroethanesulfonyl fluoride. PubChem. [Link]
-
Lloyd, A. S., et al. (2009). Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. York Research Database. [Link]
-
Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803–3814. [Link]
-
Gorga, M., et al. (2019). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. Analytical and Bioanalytical Chemistry, 411(29), 7745–7756. [Link]
-
Langlois, I., & Oehme, M. (2007). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. Rapid Communications in Mass Spectrometry, 21(16), 2647–2654. [Link]
-
Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Organohalogen Compounds, 69, 136-139. [Link]
-
Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. ResearchGate. [Link] 16.eliti, D. R., et al. (2013). Identification of Unsaturated and 2H Polyfluorocarboxylate Homologous Series and Their Detection in Environmental Samples and as Polymer Degradation Products. Environmental Science & Technology, 47(12), 6368–6377. [Link]
-
Stamm, J., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. MSU Chemistry. [Link]
-
Blotevogel, J., et al. (2022). PFAS Analysis with Ultrahigh Resolution 21T FT-ICR MS: Suspect and Nontargeted Screening with Unrivaled Mass Resolving Power and Accuracy. Environmental Science & Technology, 56(5), 3121–3130. [Link]
-
Arsenault, G., et al. (2007). ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR LINEAR AND BRANCHED PERFLUOROOCTANOIC ACIDS (PFOA) DURING LC/ESI-MS/MS. Wellington Laboratories. [Link]
Sources
- 1. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. researchgate.net [researchgate.net]
- 5. well-labs.com [well-labs.com]
- 6. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking hydrolytic stability of perfluoro-2-propanesulfonyl fluoride
Executive Summary
Perfluoro-2-propanesulfonyl fluoride (CAS: 14856-91-8), often referred to as heptafluoroisopropyl sulfonyl fluoride, occupies a unique niche in the landscape of sulfur(VI) electrophiles. Unlike its aryl counterparts or the highly reactive sulfonyl chlorides, this reagent exhibits a "latent" reactivity profile—kinetically stable in aqueous environments yet thermodynamically primed for Sulfur-Fluoride Exchange (SuFEx) activation.
This guide benchmarks the hydrolytic stability of perfluoro-2-propanesulfonyl fluoride against standard alternatives, providing a mechanistic rationale for its performance and a validated protocol for verifying its integrity in your specific media.
Chemical Profile & Mechanistic Basis
Compound: Perfluoro-2-propanesulfonyl fluoride
Structure:
The stability of this compound is governed by two competing factors:
-
Electronic Activation (Destabilizing): The strong electron-withdrawing nature of the perfluoroisopropyl group pulls electron density from the sulfur center, making it highly electrophilic and theoretically susceptible to nucleophilic attack (hydrolysis).
-
Steric Shielding (Stabilizing): The bulky trifluoromethyl groups at the
-position create a "steric fence" around the sulfur atom. This hinders the approach of water molecules, significantly retarding the rate of hydrolysis compared to linear perfluoroalkyl analogs (e.g., perfluorobutanesulfonyl fluoride).
Mechanism of Hydrolysis Resistance
Sulfonyl fluorides possess a high S–F bond dissociation energy (~90 kcal/mol) compared to S–Cl (~46 kcal/mol). Hydrolysis requires a high-energy transition state to expel the fluoride ion, a process that is slow in neutral pH but accelerated by base.
Figure 1: Energy landscape of hydrolysis. The steric bulk of the isopropyl group and the high S-F bond energy synergistically raise the activation energy required for hydrolysis.
Benchmarking Analysis
The following table compares Perfluoro-2-propanesulfonyl fluoride against common sulfonylating agents. Data is synthesized from general SuFEx reactivity trends and specific fluorochemical stability studies.
Table 1: Comparative Hydrolytic Stability (pH 7.4, 25°C)
| Reagent | Class | Hydrolytic Half-Life ( | Stability Mechanism | Primary Application |
| Perfluoro-2-propanesulfonyl fluoride | Branched Perfluoroalkyl | > 7 Days | Steric hindrance + S-F bond strength | Specialized SuFEx, Probes |
| Perfluoro-1-butanesulfonyl fluoride (PBSF) | Linear Perfluoroalkyl | ~3-5 Days | S-F bond strength (Less steric bulk) | General SuFEx, Fluorination |
| p-Toluenesulfonyl Fluoride (TsF) | Aryl Sulfonyl Fluoride | > 2 Weeks | Aromatic conjugation + S-F bond | Bioconjugation |
| p-Toluenesulfonyl Chloride (TsCl) | Aryl Sulfonyl Chloride | < 1 Hour | None (Labile S-Cl bond) | Standard Synthesis |
| Trifluoromethanesulfonyl Chloride (TfCl) | Perfluoroalkyl Chloride | Seconds/Minutes | None (Highly activated S-Cl) | Immediate Activation |
Key Insight: While aryl sulfonyl fluorides (like TsF) are marginally more stable, they lack the unique fluorophilic properties and specific reactivity profile of the perfluoroalkyl chain. Perfluoro-2-propanesulfonyl fluoride offers a "Goldilocks" balance: stable enough for storage and aqueous handling, but reactive enough for protein conjugation when catalyzed.
Experimental Validation Protocol
To verify the stability of your specific batch or to test stability in a unique buffer system, use the following self-validating
Methodology:
Protocol Workflow
Figure 2: Step-by-step workflow for determining hydrolytic stability using quantitative 19F NMR.
Detailed Steps:
-
Preparation: Dissolve 10 mg of Perfluoro-2-propanesulfonyl fluoride in 0.1 mL of
(to ensure solubility). -
Initiation: Add 0.5 mL of phosphate buffer (
7.4) containing 10 mM -trifluorotoluene (internal standard).-
Note on pD: Measured pH in
should be corrected: .
-
-
Acquisition: Transfer to an NMR tube. Acquire a baseline
spectrum immediately.-
Signal Tracking: Monitor the shift of the
signal (typically to ppm relative to , depending on solvent) and the appearance of free fluoride ( ) at ppm.
-
-
Quantification: Integrate the
peak relative to the trifluorotoluene standard ( ppm). Plot vs. time to determine the pseudo-first-order rate constant ( ).
Factors Influencing Stability
-
pH Sensitivity: Like all SuFEx reagents, this compound is base-labile.
-
Temperature: Stable at room temperature (25°C). Storage at 4°C is recommended for long-term (>6 months) integrity to prevent slow hydrolysis from trace moisture.
-
Buffer Composition: Avoid buffers with nucleophilic components (e.g., Tris, Glycine) if long-term incubation is required, as they may slowly react with the sulfonyl fluoride via SuFEx mechanisms, mimicking hydrolysis. Phosphate or HEPES are preferred.
Implications for Drug Development
For researchers utilizing this reagent in SuFEx click chemistry :
-
Workflow Flexibility: The high hydrolytic stability allows for "open-air" benchtop handling and aqueous bioconjugation without the need for gloveboxes.
-
Selectivity: The reagent will not non-specifically label water or weak nucleophiles. It requires "activation" (e.g., by a specific tyrosine residue in a protein pocket or a catalyst like DBU), ensuring high specificity for the target [1, 2].
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610. Link
-
Nielsen, M. K., et al. (2018).[8] "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society, 140(15), 5004–5008. Link[8]
- Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1426-1436.
-
SynQuest Laboratories. "Product Specification: Perfluoro-2-propanesulfonyl fluoride (CAS 14856-91-8)."[5] Link
Sources
- 1. pharmainfosource.com [pharmainfosource.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Perfluoro-2-propanesulphonyl fluoride 97% | 14856-91-8 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Buy Perfluorooctanesulfonyl fluoride | 307-35-7 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Perfluoro-2-propanesulfonyl Fluoride
CAS: 14856-91-8 | Formula: C3F7SO2F | Synonyms: Heptafluoro-2-propanesulfonyl fluoride[1]
Part 1: Executive Safety Assessment
Status: EXTREME CAUTION REQUIRED Primary Hazards: Corrosive (Skin/Eye), Water Reactive (Releases HF), PFAS Precursor.
Perfluoro-2-propanesulfonyl fluoride is a highly reactive fluorinating agent and sulfonylating reagent.[1] Unlike standard organic solvents, its hazards are twofold: immediate acute toxicity (chemical burns, HF generation) and long-term environmental persistence (PFAS).[1]
Critical Mechanism of Injury:
Upon contact with moisture (mucous membranes, humidity, aqueous tissue), the sulfonyl fluoride moiety (
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This compound requires a barrier-defense strategy.[2][3][4][5]
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double-Gloving Strategy 1. Inner: Silver Shield® / 4H® (Laminate)2. Outer: Nitrile (5 mil minimum) | Fluorinated sulfonyl fluorides can permeate standard nitrile rubber. Laminate liners provide broad chemical resistance, while the outer nitrile glove provides dexterity and mechanical protection. |
| Respiratory | Fume Hood Mandatory If outside hood: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. | The compound hydrolyzes in moist air to form HF gas. Standard organic vapor cartridges alone are insufficient for acidic byproducts. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient . A face shield is required during dispensing to protect the neck and face from projectile hydrolysis (spatter). |
| Body Defense | Chemical-Resistant Apron over Lab Coat (Cotton/Poly) | Standard lab coats are porous. A Tyvek® or rubberized apron prevents "soak-through" to the chest/lap area during spills. |
| Skin Decon | Calcium Gluconate Gel (2.5%) | MANDATORY PRESENCE. Must be available on the benchtop (not in a drawer) to treat potential HF exposure immediately. |
Part 3: Engineering Controls & Operational Workflow
The "Dry" Protocol
This compound is moisture-sensitive. Handling must occur under an inert atmosphere to prevent degradation and HF formation.
Graphviz Diagram: Safe Handling Lifecycle
Caption: Operational lifecycle emphasizing inert atmosphere handling and segregated PFAS waste streams.
Step-by-Step Handling Procedure
-
Preparation:
-
Verify fume hood sash is at the lowest working position.
-
Place a disposable absorbent pad (fluoropolymer-backed) in the work area.
-
Pre-check: Ensure Calcium Gluconate gel is unexpired and visible.
-
-
Dispensing:
-
Never pour. Use a gas-tight glass syringe with a Luer-lock tip or a cannula transfer method.[1]
-
Needles should be dried in an oven prior to use to prevent clogging from hydrolysis products.
-
Keep the reagent bottle under positive pressure of Nitrogen or Argon during withdrawal.
-
-
Reaction Monitoring:
-
Vent reaction vessels through a scrubbing trap (e.g., aqueous NaOH) to capture any escaping HF or sulfonyl fluoride vapors.
-
Part 4: Deactivation & Disposal (PFAS Compliance)[1]
Regulatory Warning: Perfluoro-2-propanesulfonyl fluoride is a PFAS (Per- and Polyfluoroalkyl Substance).[1] Zero discharge to sewer systems is permitted.
Chemical Deactivation (Small Scale < 10 mL)
Do not simply add water; the reaction generates heat and HF gas.
-
Prepare a 10% Sodium Hydroxide (NaOH) or Sodium Carbonate (
) solution in a wide-mouth beaker. -
Cool the basic solution in an ice bath.
-
Add the perfluoro reagent dropwise to the base. The base neutralizes the HF and sulfonic acid generated.
-
Test pH to ensure it remains basic (pH > 9).
Waste Stream Management
-
Labeling: "Hazardous Waste: Fluorinated Organics (PFAS). Corrosive. Toxic."
-
Segregation: Do not mix with non-fluorinated solvents if possible, to minimize the volume of waste requiring high-temperature incineration.
-
Destruction: Must be sent to a facility capable of High-Temperature Incineration (>1100°C) with gas scrubbing. Standard kilns may not destroy the C-F bond, leading to environmental release.
Part 5: Emergency Response Protocols
Graphviz Diagram: Exposure Decision Logic
Caption: Immediate triage logic for exposure. Note the specific use of Calcium Gluconate for skin only.
Spill Management (Inside Fume Hood)
-
Alert: Announce the spill. Evacuate if the spill is outside the hood or >100 mL.
-
PPE Up: Ensure double gloves and face shield are on.
-
Absorb: Use Vermiculite or Dry Sand . Do not use paper towels (combustible and poor containment) or standard clay kitty litter (may react).
-
Neutralize: Once absorbed, treat the solid waste with dilute soda ash (Sodium Carbonate) to neutralize acidity.
-
Collect: Scoop into a wide-mouth jar labeled "PFAS Spill Debris."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133576, Perfluoro-2-propanesulfonyl fluoride. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
Basel Convention. Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF).[7] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
